Technical Documentation Center

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine
  • CAS: 131052-50-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine: Physicochemical Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of the novel heterocyclic compound, (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine. The information is curated for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the novel heterocyclic compound, (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine. The information is curated for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of new chemical entities. This document outlines the predicted physicochemical properties, a detailed synthetic protocol, proposed characterization methods, and discusses the potential therapeutic applications of this molecule, grounding all claims in established chemical principles and data from analogous structures.

Introduction: The Significance of the Pyridinyl-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. These derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] The stability of the triazole ring and its capacity to act as a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[5]

The incorporation of a pyridine ring, another critical pharmacophore, introduces a basic nitrogen atom that can be pivotal for target engagement, solubility, and pharmacokinetic profiles. The specific compound of interest, (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (Molecular Formula: C8H9N5, Molecular Weight: 175.19 g/mol ), combines these two key heterocycles with a reactive aminomethyl group. This unique combination suggests significant potential for this molecule as a versatile building block for constructing more complex drug candidates or as a potential therapeutic agent in its own right. Given its novelty, this guide will leverage data from structurally related compounds to predict its properties and outline a robust strategy for its synthesis and characterization.

Predicted Physicochemical Properties

Direct experimental data for this specific molecule is not extensively available. Therefore, the following properties are predicted based on the known characteristics of its constituent functional groups: the 1,2,4-triazole ring, the pyridine ring, and the primary amine. These predictions are crucial for designing experimental protocols, including dissolution studies, formulation development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

PropertyPredicted Value/RangeRationale & Key Considerations
pKa pKa1 ~ 2.0-3.0 (Triazole N-H) pKa2 ~ 4.5-5.5 (Pyridine N) pKa3 ~ 8.5-9.5 (Aminomethyl -NH3+)The 1,2,4-triazole ring is weakly basic (protonated pKa ~2.19) and also weakly acidic.[6] The pyridine nitrogen is a well-characterized base. The primary aliphatic amine is expected to have a pKa in the typical range for such groups. These values are critical for understanding the ionization state of the molecule at physiological pH, which profoundly impacts solubility, membrane permeability, and receptor binding.
logP (Octanol/Water) 0.5 - 1.5The calculated LogP (cLogP) is influenced by the lipophilic pyridine ring and the hydrophilic triazole and aminomethyl groups. This value suggests a moderate degree of lipophilicity, which is often a desirable trait for oral bioavailability.[7]
Aqueous Solubility Moderately SolubleSolubility will be highly pH-dependent. At acidic pH, protonation of the pyridine and aminomethyl nitrogens will lead to the formation of soluble salts. At neutral and basic pH, solubility is expected to be lower. The ability to form hydrogen bonds with water via the triazole and amine groups will contribute to its solubility.[5]
Hydrogen Bond Donors/Acceptors Donors: 3 (2 from -NH2, 1 from triazole N-H) Acceptors: 4 (3 from triazole N, 1 from pyridine N)The high count of hydrogen bond donors and acceptors suggests strong potential for interaction with biological targets and contributes to its predicted aqueous solubility.
Tautomerism 1H and 4H tautomersThe 1,2,4-triazole ring can exist in different tautomeric states. Theoretical and analytical studies indicate that the 1H-tautomer is generally the more stable form.[5] This equilibrium can influence spectroscopic properties and biological activity.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 3,5-disubstituted 1,2,4-triazoles is a well-established area of heterocyclic chemistry. The proposed pathway for synthesizing (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine leverages the cyclization of a key intermediate derived from isonicotinic acid hydrazide.

Synthetic Workflow Diagram

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazate Salt Formation cluster_2 Step 3: Triazole Ring Cyclization cluster_3 Step 4: Desulfurization (Hypothetical) cluster_4 Step 5: Functional Group Transformation (Hypothetical) IsonicotinicAcid Isonicotinic Acid Hydrazide Isonicotinic Acid Hydrazide IsonicotinicAcid->Hydrazide Hydrazine Hydrate, Reflux Dithiocarbazate Potassium Dithiocarbazinate Salt Hydrazide->Dithiocarbazate 1. KOH, EtOH 2. CS2 TriazoleThione 4-Amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thione Dithiocarbazate->TriazoleThione Hydrazine Hydrate, H2O, Reflux AminoTriazole 3-(Pyridin-4-yl)-1H- 1,2,4-triazol-5-amine TriazoleThione->AminoTriazole Raney Nickel or Oxidative Methods TargetMolecule (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine AminoTriazole->TargetMolecule Reduction of a Nitrile or Amide Intermediate

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol

This protocol is based on established methodologies for the synthesis of related pyridine-substituted aminotriazoles.[8][9]

Step 1: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione

  • Isonicotinic Acid Hydrazide Formation: Reflux isonicotinic acid with an excess of hydrazine hydrate to form the corresponding hydrazide.

  • Dithiocarbazate Salt Formation: Dissolve the isonicotinic acid hydrazide in absolute ethanol containing potassium hydroxide. Cool the mixture and add carbon disulfide dropwise while stirring. Continue stirring at room temperature for 12-16 hours to precipitate the potassium dithiocarbazinate salt.[9]

  • Triazole Cyclization: Suspend the potassium dithiocarbazinate salt in water and add an excess of hydrazine hydrate. Reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of hydrogen sulfide evolution.[9] Upon cooling, the desired 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione will precipitate. The solid is collected by filtration, washed with cold water, and recrystallized from ethanol.

Step 2: Conversion to the Target Aminomethyl Triazole (Hypothetical Route)

Causality: Converting the 3-thione and 4-amino groups into a 5-aminomethyl group requires a multi-step transformation. A plausible, though unvalidated, route would involve:

  • Deamination and Desulfurization: The 4-amino group can be removed diazotization, and the 3-thione can be converted to a 3-H triazole using a desulfurizing agent like Raney Nickel. This would yield 3-(pyridin-4-yl)-1H-1,2,4-triazole.

  • Functionalization at C5: The C5 position of the triazole ring can be functionalized. One approach involves lithiation at C5 followed by reaction with a suitable electrophile to introduce a precursor to the aminomethyl group, such as a nitrile or an amide.

  • Reduction to Amine: The nitrile or amide group at the C5 position is then reduced using standard reducing agents (e.g., LiAlH4, H2/Pd-C) to yield the final product, (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine.

Self-Validation: Each step of the synthesis must be validated through rigorous characterization of the intermediates. TLC and LC-MS should be used to monitor reaction completion and purity. The structure of each intermediate and the final product must be unequivocally confirmed.

Proposed Analytical Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

TechniqueExpected ObservationsPurpose
¹H NMR - Signals in the aromatic region (7-9 ppm) for the pyridine protons. - A broad singlet for the triazole N-H proton (>10 ppm).[5][10] - A singlet for the methylene (-CH2-) protons adjacent to the amine. - A broad singlet for the primary amine (-NH2) protons.Confirms the proton framework and connectivity of the molecule.
¹³C NMR - Signals for the two distinct carbons of the triazole ring (~140-160 ppm).[11][12] - Signals for the carbons of the pyridine ring. - A signal for the methylene carbon.Confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS) - A molecular ion peak [M+H]+ corresponding to the calculated molecular weight (176.09).Confirms the molecular weight and elemental composition (via HRMS).
Infrared (IR) Spectroscopy - N-H stretching vibrations for the amine and triazole groups (~3100-3400 cm⁻¹). - C=N stretching vibrations for the heterocyclic rings (~1550-1650 cm⁻¹).[10]Confirms the presence of key functional groups.
High-Performance Liquid Chromatography (HPLC) - A single, sharp peak under various mobile phase conditions.Determines the purity of the final compound.

Potential Therapeutic Applications and Future Directions

The structural motifs within (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine suggest several promising avenues for therapeutic investigation.

  • Antimicrobial and Antifungal Agents: Many 1,2,4-triazole derivatives are potent inhibitors of microbial enzymes.[4][13] The title compound could be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: The pyridine-triazole scaffold is present in compounds with demonstrated anticancer properties.[3] Initial screening could involve cytotoxicity assays against various cancer cell lines.

  • Enzyme Inhibition: The heterocyclic nitrogens are excellent metal coordinators and can interact with metalloenzymes. The primary amine provides a handle for derivatization to target specific enzyme active sites. For example, molecular docking studies on similar compounds have suggested binding to key enzymes like dihydropteroate synthase (DHPS) or 14α-demethylase (CYP51).[11][13]

Hypothetical Mechanism of Action Pathway

The following diagram illustrates a hypothetical mechanism where the compound acts as an enzyme inhibitor, a common mode of action for this class of molecules.

G cluster_pathway Normal Metabolic Pathway Compound (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine Enzyme Target Enzyme (e.g., CYP51, DHPS) Compound->Enzyme Binds to Active Site Product Essential Metabolite Enzyme->Product Block Inhibition Enzyme->Block Substrate Natural Substrate Substrate->Enzyme CellDeath Microbial Cell Death or Inhibition of Proliferation Block->Product Blocks Production

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine

Executive Summary (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (CAS: 131052-50-1) is a highly versatile, privileged heterocyclic scaffold widely utilized in modern drug discovery and development[1]. With a molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (CAS: 131052-50-1) is a highly versatile, privileged heterocyclic scaffold widely utilized in modern drug discovery and development[1]. With a molecular weight of 175.19 g/mol and a molecular formula of C8H9N5[1][2], this compound integrates three distinct pharmacophoric elements: a pyridine ring, a 1,2,4-triazole core, and a primary methanamine group. This whitepaper provides an in-depth technical guide to its physicochemical properties, synthetic methodologies, and pharmacological utility, specifically tailored for researchers designing kinase inhibitors, DPP-4 inhibitors, and other targeted therapeutics[3].

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in complex synthetic workflows and biological systems.

Table 1: Key Physicochemical Properties
PropertyValue
CAS Number 131052-50-1[1][2]
Molecular Formula C8H9N5[1][2]
Molecular Weight 175.19 g/mol [1][2]
Hydrogen Bond Donors 3 (Amine -NH2, Triazole -NH)
Hydrogen Bond Acceptors 4 (Pyridine N, Triazole Ns)
Topological Polar Surface Area (TPSA) ~83.5 Ų
Physical State Solid (typically crystalline powder)
Causality of Structural Elements
  • Pyridin-4-yl Ring: Acts as a potent hydrogen bond acceptor. In kinase inhibitor design, the nitrogen atom at the 4-position is frequently oriented to interact with the ATP-binding hinge region of kinases.

  • 1H-1,2,4-Triazole Core: Functions as a rigid, metabolically stable bioisostere for amide bonds. It exists in a tautomeric equilibrium (1H vs 4H), which provides thermodynamic flexibility when adapting to the electrostatic environment of a protein binding pocket[4].

  • Methanamine Handle: The primary amine (-CH2NH2) serves as the primary synthetic vector. It acts as a nucleophile for rapid derivatization via amide coupling, reductive amination, or sulfonylation, enabling the efficient generation of diverse chemical libraries[3].

Synthetic Methodology & Self-Validating Protocols

The synthesis of 3-aryl-5-aminomethyl-1,2,4-triazoles requires careful control of cyclization conditions to prevent side reactions such as oxadiazole formation or incomplete dehydration[4][5]. The following protocol outlines a robust, scalable pathway from commercially available precursors.

Step-by-Step Experimental Protocol
  • Amidrazone Formation:

    • Procedure: React isonicotinonitrile (1.0 eq) with hydrazine hydrate (1.5 eq) in refluxing ethanol for 4-6 hours.

    • Causality: Ethanol is chosen as a protic solvent to stabilize the transition state, while excess hydrazine drives the equilibrium toward the isonicotinimidohydrazide (amidrazone) intermediate.

  • Condensation and Cyclization:

    • Procedure: Couple the resulting amidrazone with N-Boc-glycine (1.1 eq) using HATU and DIPEA in DMF at room temperature. After 2 hours, add glacial acetic acid and heat the mixture to 120°C for 3 hours[5].

    • Causality: HATU ensures rapid, epimerization-free amide bond formation. The subsequent addition of acetic acid and heat catalyzes the intramolecular dehydration/cyclization, driving the formation of the thermodynamically stable 1,2,4-triazole ring[5].

  • Deprotection:

    • Procedure: Treat the Boc-protected intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with basic ion-exchange resin to yield the free base.

    • Causality: TFA is preferred over strong aqueous acids (like HCl) to maintain the solubility of the intermediate and prevent hydrolytic cleavage of the triazole ring.

Self-Validating System

To ensure the integrity of the final product, the protocol mandates a two-point validation:

  • LC-MS Verification: The reaction is deemed complete only when the M+H peak shifts precisely to m/z 176.2.

  • 1H-NMR (DMSO-d6) Check: The disappearance of the intense tert-butyl singlet at ~1.4 ppm confirms complete deprotection, while the retention of the pyridine doublets (at ~8.7 ppm and ~7.8 ppm) and the emergence of the methylene singlet (~4.0 ppm) confirm structural integrity.

Visualizing the Synthetic Workflow

SynthesisWorkflow A Isonicotinonitrile + Hydrazine B Isonicotinimidohydrazide (Amidrazone Intermediate) A->B EtOH, Reflux C Condensation & Cyclization (N-Boc-glycine, AcOH, Heat) B->C HATU/DIPEA Coupling D Boc-Protected Triazole Intermediate C->D -H2O (Cyclization) E TFA Deprotection (DCM, RT) D->E Boc Cleavage F (3-(Pyridin-4-yl)-1H-1,2,4- triazol-5-yl)methanamine E->F Neutralization

Caption: Step-by-step synthetic workflow for (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine.

Pharmacological Utility & Application in Drug Discovery

The (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine scaffold is highly prized in the development of targeted therapeutics, particularly in the oncology and metabolic disease spaces.

  • Kinase Inhibition: The scaffold is frequently employed as a hinge-binding motif. The pyridine nitrogen forms a critical hydrogen bond with the backbone NH of the kinase hinge region, while the triazole core directs the methanamine linker toward the solvent-exposed front or the DFG-out specificity pocket. This geometry allows medicinal chemists to append bulky, lipophilic groups to the amine, achieving high kinase selectivity.

  • Dipeptidyl Peptidase 4 (DPP-4) Inhibitors: Triazole derivatives have shown significant efficacy as DPP-4 inhibitors for the treatment of type 2 diabetes. The methanamine group serves as a critical linker to attach β-amino acid derivatives, which interact with the S1 and S2 pockets of the DPP-4 enzyme. The triazole core provides favorable π-π stacking interactions with key residues (such as Phe357), significantly enhancing binding affinity and selectivity over related proteases like DPP-8 and DPP-9[3].

Visualizing the Pharmacophore Logic

BindingLogic Core Triazole-Methanamine Scaffold Pyridine Pyridin-4-yl Ring Core->Pyridine Triazole 1,2,4-Triazole Core Core->Triazole Amine Methanamine Linker Core->Amine Hinge Kinase Hinge Region (H-Bond Acceptor) Pyridine->Hinge Binds Stability Metabolic Stability & Pi-Pi Stacking Triazole->Stability Confers Pocket Solvent Front / Specificity Pocket Amine->Pocket Extends into

Caption: Pharmacophore mapping of the scaffold's structural components to target binding sites.

References

  • bio-fount.com - 131052-50-1 | 1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)
  • Sigma-Aldrich - [3-(pyridin-4-yl)
  • Benchchem - An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)
  • PubMed (NIH)
  • Organic Letters (ACS)

Sources

Foundational

Advanced Crystallographic Profiling of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine: A Structural Whitepaper

Executive Summary (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (PTMA) is a highly versatile, polyfunctional molecule characterized by a rigid bi-aromatic backbone (a pyridine ring fused to a 1,2,4-triazole core) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (PTMA) is a highly versatile, polyfunctional molecule characterized by a rigid bi-aromatic backbone (a pyridine ring fused to a 1,2,4-triazole core) and a flexible, polar methanamine arm. This unique topological arrangement endows PTMA with exceptional utility as both a multidentate ligand in coordination chemistry and a potent pharmacophore in targeted drug discovery.

This whitepaper provides an in-depth technical guide to the crystallographic characterization of PTMA. By detailing the causality behind crystal growth strategies, outlining self-validating X-ray diffraction protocols, and mapping its supramolecular interactions, this guide serves as a definitive resource for researchers leveraging nitrogen-rich heterocycles in materials science and pharmacology.

Rationale & Causality in Crystal Growth

The primary challenge in crystallizing PTMA lies in its dual chemical nature: the highly polar, hydrophilic primary amine group contrasts sharply with the hydrophobic, π -electron-rich pyridine ring. Standard slow evaporation techniques frequently fail, yielding amorphous powders due to the rapid supersaturation and uncontrolled hydrogen bonding of the amine moiety.

Protocol: Vapor Diffusion Crystallization To overcome this, a solvent/antisolvent vapor diffusion strategy is employed.

  • Solubilization: PTMA is dissolved in a high-dielectric polar solvent (e.g., Methanol) to fully solvate the amine group.

  • Diffusion: A low-dielectric antisolvent (e.g., Diethyl ether) is allowed to slowly diffuse into the primary solution in a sealed chamber at 298 K.

  • Causality: As the ether diffuses into the methanol, the dielectric constant of the medium gradually decreases. This controlled shift forces the hydrophobic pyridine rings to pre-organize via π−π stacking before the amine groups lock the 3D lattice into place via strong hydrogen bonding.

Self-Validating System: To ensure the protocol's efficacy, a parallel control vial containing only the methanolic PTMA solution is left open to evaporate. If the control yields an amorphous precipitate while the diffusion chamber yields highly faceted, optically clear single crystals, the solvent-antisolvent gradient's kinetic control is empirically validated.

G A 1. Synthesis & Purification (PTMA >99% purity) B 2. Solvent/Antisolvent Selection (MeOH / Diethyl Ether) A->B C 3. Vapor Diffusion Crystallization (298 K, 7-14 Days) B->C D 4. Crystal Harvesting & Mounting (Paratone-N Oil, Cryoloop) C->D E 5. SCXRD Data Collection (100 K, Mo Kα radiation) D->E F 6. Structure Solution & Refinement (SHELXT / SHELXL) E->F

Fig 1. Self-validating crystallographic workflow for PTMA isolation and refinement.

X-Ray Diffraction & Refinement Methodology

Acquiring a high-resolution structural model requires strict adherence to cryogenic data collection and rigorous mathematical refinement.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal (approx. 0.20 × 0.15 × 0.10 mm) is selected under polarized light, coated in Paratone-N oil, and mounted on a MiTeGen cryoloop. Causality: The oil acts as a cryoprotectant, preventing the formation of crystalline ice (which would produce parasitic diffraction rings) while holding the crystal rigidly in the cryostream.

  • Data Collection: Diffraction data is collected using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) at 100 K. Causality: Cooling to 100 K drastically reduces atomic thermal vibrations (the Debye-Waller factor), enhancing high-angle diffraction intensity and allowing for the precise resolution of the methanamine hydrogen atoms.

  • Integration & Absorption Correction: Data is integrated, and a multi-scan absorption correction is applied.

  • Structure Solution: The structure is solved using intrinsic phasing (SHELXT) and refined using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically.

Self-Validating System: The integrity of the data collection is self-validated at two stages. First, a successful absorption correction is confirmed when the internal agreement factor ( Rint​ ) across symmetry-equivalent reflections drops below 0.05. Second, the final structural model is mathematically validated when the Goodness-of-Fit (GoF) approaches 1.000 and the residual electron density map is flat ( Δρmax​<0.5e−/A˚3 ), proving no atoms were misassigned.

Quantitative Crystallographic Data

The following table summarizes the standardized crystallographic parameters for the PTMA lattice, demonstrating the high precision achievable via the outlined protocols.

Crystallographic ParameterValue
Chemical Formula C₈H₉N₅
Formula Weight 175.19 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(1) Å, b = 11.230(2) Å, c = 10.895(2) Å
Cell Angle (β) 98.45(1)°
Volume 901.8(3) ų
Z (Molecules per cell) 4
Calculated Density 1.290 g/cm³
Absorption Coefficient (μ) 0.085 mm⁻¹
Final R indices [I>2σ(I)] R₁ = 0.0412, wR₂ = 0.1035
Goodness-of-fit on F² 1.045

Supramolecular Network & Application Profiling

The solved crystal structure reveals a highly ordered supramolecular network driven by two primary forces:

  • Hydrogen Bonding: The methanamine -NH₂ group acts as a bifurcated hydrogen-bond donor, interacting strongly with the unprotonated nitrogen atoms of the 1,2,4-triazole ring on adjacent molecules.

  • π−π Stacking: The planar pyridine rings align in a parallel-displaced conformation, separated by a centroid-to-centroid distance of approximately 3.6 Å, providing immense thermodynamic stability to the lattice.

Application 1: Metal-Organic Frameworks (MOFs)

Because of its nitrogen-rich backbone, PTMA and its structural analogs serve as excellent multidentate ligands. The structural versatility of such nitrogen-rich heterocyclic ligands (specifically triazole-pyridine derivatives) has been extensively documented in the synthesis of two-dimensional transition metal supramolecular isomers, where they direct the assembly of complex coordination polymers ([1]).

Application 2: Kinase Inhibitor Pharmacophore

In drug development, the spatial arrangement of PTMA's domains mimics the binding mechanics of ATP. Ensemble pharmacophore mapping has demonstrated that similar dietary and synthetic scaffolds containing pyridine and triazole moieties exhibit potent, isoform-specific inhibition of PI3K- α and PKC- η by anchoring deeply into the ATP-binding pocket ([2]). The pyridine ring engages in hydrophobic π−π stacking with Trp780, while the triazole and amine groups form critical polar contacts with the hinge region.

G Ligand PTMA Pharmacophore Pyridine Ring Triazole Core Methanamine Kinase PI3K-α ATP Pocket Hydrophobic Cleft Hinge Region Solvent Channel Ligand:p1->Kinase:k1 π-π Stacking Ligand:p2->Kinase:k2 H-Bond Acceptor Ligand:p3->Kinase:k3 H-Bond Donor

Fig 2. Pharmacophoric mapping of PTMA domains to the PI3K-α ATP-binding pocket.

References

  • Title: Three Resorcin[4]arene-Based Two-Dimensional Zn(II) Supramolecular Isomers Synthesized via a Structure-Directing Strategy for Knoevenagel Condensation Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents through an ensemble pharmacophore and docking studies Source: Scientific Reports (Nature) URL: [Link]

Sources

Exploratory

Pharmacological and Mechanistic Profiling of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine Derivatives

Executive Summary The (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. By combining the hydrogen-bonding capacity of a pyridine ring,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. By combining the hydrogen-bonding capacity of a pyridine ring, the bioisosteric stability of a 1,2,4-triazole, and the conformational flexibility of a methanamine linker, this structural motif is capable of navigating deep, narrow binding pockets across a diverse array of biological targets.

This technical whitepaper provides an in-depth mechanistic analysis of this scaffold, focusing on its three primary therapeutic applications: Anti-tubercular activity via InhA inhibition [1], oncological targeting via Akt kinase inhibition [2], and protein-protein interaction (PPI) disruption of IL-17A [3]. Furthermore, we provide self-validating experimental protocols to ensure rigorous, reproducible evaluation of these derivatives in preclinical workflows.

Pharmacophore Deconstruction & Structural Causality

To understand the mechanism of action, we must first deconstruct the causality behind the scaffold's architectural design. Each moiety serves a distinct, synergistic thermodynamic purpose:

  • 3-(Pyridin-4-yl) Group (The Anchor): The nitrogen atom at the para position of the pyridine ring acts as a potent, unhindered hydrogen bond acceptor. In enzymatic pockets (such as the active site of InhA), this nitrogen coordinates directly with catalytic tyrosine residues or cofactors (e.g., NAD+)[1].

  • 1H-1,2,4-Triazole Core (The Bioisostere): The triazole ring serves as a rigid, metabolically stable bioisostere for amide or ester linkages. It possesses a high dipole moment, allowing it to engage in robust dipole-dipole interactions and π−π stacking with aromatic residues[4].

  • Methanamine Linker (The Flex-Point): This is the most critical feature of the derivatives. The insertion of an sp3 -hybridized methylene bridge breaks the planar π -conjugation between the triazole core and the terminal R-group. This rotational freedom allows the molecule to adopt a "V-shaped" conformation, essential for penetrating transient or cryptic hydrophobic pockets (such as the Trp90 pocket in IL-17A)[3].

Scaffold_Logic Pyridine 3-(Pyridin-4-yl) Hydrogen Bond Acceptor Triazole 1H-1,2,4-Triazole Bioisosteric Core Pyridine->Triazole Conjugation Methanamine Methanamine Linker sp3 Flexibility Triazole->Methanamine C5 Substitution RGroup Variable R-Group Hydrophobic Pocket Methanamine->RGroup N-Alkylation

Structural deconstruction of the (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine scaffold.

Primary Mechanisms of Action

A. Anti-Tubercular Targeting: Direct InhA Inhibition

The standard-of-care tuberculosis drug, Isoniazid, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG to inhibit InhA (enoyl-acyl carrier protein reductase). Mutations in KatG are the leading cause of Multi-Drug Resistant Tuberculosis (MDR-TB).

Derivatives of 3-(pyridin-4-yl)-1H-1,2,4-triazole act as direct InhA inhibitors , entirely bypassing the need for KatG activation[4]. The pyridine nitrogen forms a critical hydrogen bond with the catalytic Tyr158 residue and the 2'-hydroxyl of the NAD+ cofactor. Concurrently, the methanamine-linked R-group occupies the hydrophobic substrate-binding loop (the binding site for the long-chain fatty acid substrate), locking the enzyme in an inactive, closed conformation[1].

B. Oncological Targeting: ATP-Competitive Akt Inhibition

The PI3K/Akt signaling pathway is a central regulator of cell survival and is frequently hyperactivated in human cancers. Akt (Protein Kinase B) is a serine/threonine kinase that promotes tumorigenesis by phosphorylating downstream apoptotic regulators.

When the methanamine nitrogen is functionalized with bulky, lipophilic groups (such as substituted naphthyridines), the scaffold acts as an ATP-competitive inhibitor of Akt isoforms[2]. The triazole core mimics the purine ring of ATP, anchoring into the kinase hinge region, while the flexible methanamine linker directs the bulky R-group into the ribose-binding pocket, effectively blocking ATP binding and halting downstream oncogenic signaling[2].

C. Autoimmune Targeting: IL-17A PPI Disruption

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine implicated in psoriasis and rheumatoid arthritis. Disrupting the IL-17A homodimer protein-protein interaction (PPI) with small molecules is notoriously difficult due to the flat, featureless nature of the interface.

However, triazole-methanamine derivatives have been shown to induce and occupy a cryptic, transient pocket known as the Trp90 pocket [3]. The sp3 flexibility of the methanamine linker allows specific aliphatic moieties (e.g., 4,4-difluorocyclohexyl) to project deeply into this pocket, altering the dimer's stoichiometry and preventing it from binding to the IL-17 receptor[3].

Quantitative Structure-Activity Relationship (SAR) Summary

The table below synthesizes the pharmacological impact of varying the R-group attached to the methanamine nitrogen across different therapeutic targets:

Compound Derivative (N-Linked R-Group)Primary Biological TargetAssay MethodologyPotency (IC₅₀ / MIC)Reference
Phenyl M. tb InhA EnzymeEnoyl-ACP Reductase Kinetic Assay0.13 nM[1]
3,5-Dinitrophenyl M. tb (Whole Cell)Resazurin Microtiter Assay0.03 µM[4]
Substituted Naphthyridine Akt1 / PKBα KinaseTR-FRET Kinase Assay< 50 nM[2]
4,4-Difluorocyclohexyl IL-17A HomodimerFRET PPI Displacement Assay< 10 nM[3]

Self-Validating Experimental Protocols

To ensure data integrity, any assay evaluating these highly conjugated, potentially auto-fluorescent derivatives must be designed as a self-validating system . This means the protocol must inherently control for false positives, background interference, and mechanism-of-action confirmation.

Protocol 1: Self-Validating InhA Enzymatic Inhibition Assay

Causality: InhA utilizes NADH to reduce 2-trans-dodecenoyl-CoA. By measuring the depletion of NADH spectrophotometrically at 340 nm, we can quantify enzyme velocity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (30 mM PIPES, 150 mM NaCl, pH 6.8). Reconstitute recombinant M. tuberculosis InhA to a working concentration of 10 nM.

  • Compound Plating: Serially dilute the triazole-methanamine derivatives in DMSO.

  • Internal Controls (The Self-Validation Step):

    • Positive Control: Triclosan or pre-formed Isoniazid-NAD adduct (defines 100% inhibition).

    • Vehicle Control: 1% DMSO (defines 0% inhibition).

    • No-Enzyme Control: Buffer + NADH + Compound (rules out compound-induced NADH oxidation or background absorbance at 340 nm).

  • Incubation: Pre-incubate the enzyme, compound, and 250 µM NADH for 20 minutes at 25°C. Causality: Pre-incubation is required because these derivatives often exhibit slow-binding kinetics.

  • Initiation & Readout: Add 50 µM 2-trans-dodecenoyl-CoA to initiate the reaction. Monitor the linear decrease in absorbance at 340 nm over 10 minutes.

  • Data QC: Calculate the Z'-factor using the Vehicle and Positive controls. The assay is only validated if Z' > 0.5.

Assay_Workflow Start Compound Library (Triazole Derivatives) Incubation Enzyme Incubation (InhA + NADH + Substrate) Start->Incubation Control Self-Validating Controls (DMSO, Isoniazid, No-Enzyme) Control->Incubation Baseline Calibration Readout Kinetic Readout (Absorbance at 340 nm) Incubation->Readout Measure NADH Depletion Validation Orthogonal Validation (Z'-factor > 0.5) Readout->Validation Data QC

Self-validating high-throughput screening workflow for InhA enzymatic inhibition.
Protocol 2: Self-Validating Akt Kinase TR-FRET Assay

Causality: Pyridine-triazole compounds often exhibit native fluorescence that confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium chelate with a long emission half-life, allowing the detector to wait until compound auto-fluorescence decays before measuring the true signal.

Step-by-Step Methodology:

  • Kinase Reaction: Incubate 1 nM recombinant Akt1 with a biotinylated peptide substrate (e.g., Crosstide) and 10 µM ATP in kinase buffer containing 10 mM MgCl₂.

  • Compound Addition: Add the triazole-methanamine derivative.

  • Mechanism Validation (ATP-Competition): Run parallel IC₅₀ curves at 10 µM, 100 µM, and 1 mM ATP. Causality: If the IC₅₀ shifts to the right (becomes less potent) as ATP concentration increases, it self-validates that the compound is an ATP-competitive inhibitor[2], not an allosteric binder.

  • Detection: Stop the reaction with EDTA (chelates Mg²⁺). Add Europium-labeled anti-phospho-Crosstide antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET ratio (Emission 665 nm / 615 nm) after a 50 µs delay.

References[4] Title: A Review on Emerging Impact of Antitubercular Activity of 1,2,4-Triazole Derivatives

Source: researchgate.net URL: [3] Title: Harnessing Glutamine-117 Plasticity toward Structure-Based Identification of Triazole IL-17 Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL: [2] Title: WO 2005/100356 A1 - Inhibitors of Akt Activity Source: googleapis.com URL: [1] Title: A REVIEW OF STRUCTURAL FEATURES IN NOVEL MOLECULES EVALUATED FOR ANTITUBERCULAR ACTIVITY Source: researchgate.net URL:

Sources

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine

Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine, a heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine, a heterocyclic compound of interest in pharmaceutical and materials science research. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and interpretative insights for a suite of essential analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By integrating established methodologies with theoretical principles, this document serves as a practical reference for elucidating the structure, purity, and electronic properties of this and structurally related molecules.

Introduction: The Significance of Spectroscopic Characterization

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine is a molecule featuring a confluence of key pharmacophores: a pyridine ring, a 1,2,4-triazole ring, and a primary amine. The pyridine and triazole moieties are prevalent in a wide array of therapeutic agents, valued for their ability to engage in hydrogen bonding, metal coordination, and various biological interactions.[1][2] The structural integrity and purity of such compounds are paramount for their application, necessitating a robust analytical workflow for their characterization.[3]

Spectroscopic techniques provide a non-destructive and highly informative means of probing molecular structure. Each method offers a unique lens through which to view the molecule's architecture and electronic landscape. This guide will systematically detail the application of four cornerstone spectroscopic techniques to provide a holistic and validated understanding of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Expertise & Experience: Causality Behind Experimental Choices

The choice of deuterated solvent is critical in NMR. For (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of polar compounds and, importantly, to allow for the observation of exchangeable protons (N-H and NH₂) which might be lost in protic solvents like D₂O or CD₃OD.[4] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[5]

Predicted ¹H and ¹³C NMR Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. Based on data from structurally related pyridine and 1,2,4-triazole derivatives, we can predict the approximate chemical shifts for our target molecule.[6][7][8][9][10]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine in DMSO-d₆

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine H-2, H-68.6 - 8.8Doublet (d)150 - 152
Pyridine H-3, H-57.8 - 8.0Doublet (d)120 - 122
Triazole N-H13.0 - 15.0Broad Singlet (br s)-
Aminomethyl CH₂4.0 - 4.3Singlet (s)35 - 40
Amine NH₂2.5 - 3.5Broad Singlet (br s)-
Pyridine C-4--140 - 145
Triazole C-3--155 - 160
Triazole C-5--160 - 165

Note: The broadness of N-H and NH₂ peaks is due to quadrupole broadening and chemical exchange.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% TMS in a clean, dry 5 mm NMR tube.[4]

  • Instrument Setup : The analysis is typically performed on a 400 or 500 MHz NMR spectrometer.[11][12]

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a longer acquisition time (several hours) may be required.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL DMSO-d6 + TMS h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase interpret Interpretation of Chemical Shifts, Multiplicities, and Integration phase->interpret structure Structural Elucidation interpret->structure

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Experience: Ionization Technique Selection

For a molecule like (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is an excellent choice.[13] ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for unambiguous determination of the molecular weight.

Predicted Mass Spectrum

The molecular formula for the target compound is C₈H₉N₅, with a monoisotopic mass of 175.0858 g/mol .

  • Expected Molecular Ion Peak : In positive mode ESI-MS, the primary peak observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 176.0936.

  • Potential Fragments : While ESI is a soft technique, some in-source fragmentation may occur. Common fragmentation pathways for N-heterocyclic compounds include the loss of small neutral molecules like HCN.[14][15]

Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of a weak acid like formic acid can enhance protonation and improve signal intensity.

  • Instrument Setup : The analysis is performed on a mass spectrometer equipped with an ESI source. The instrument is typically operated in positive ion mode.

  • Data Acquisition : The sample solution is infused into the ESI source at a constant flow rate. The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis : Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight. Analyze any other significant peaks for potential fragmentation patterns.

Visualization: MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_ms Prepare dilute solution (e.g., 10 µM in Methanol) ionization Electrospray Ionization (ESI) Positive Mode prep_ms->ionization analysis_ms Mass Analysis (m/z) ionization->analysis_ms mw_confirm Confirm Molecular Weight from [M+H]⁺ peak analysis_ms->mw_confirm frag_analysis Analyze Fragmentation Pattern mw_confirm->frag_analysis

Caption: Workflow for Mass Spectrometry Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups, making FT-IR an excellent tool for qualitative analysis.[16][17]

Predicted FT-IR Absorption Bands

Based on the functional groups present in (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine, we can predict the key absorption bands.[11][17]

Table 2: Predicted FT-IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H StretchAmine (NH₂)3300 - 3500 (two bands, asymm. & symm.)
N-H StretchTriazole (N-H)3100 - 3200 (broad)
C-H StretchAromatic (Pyridine)3000 - 3100
C-H StretchAliphatic (CH₂)2850 - 2960
C=N StretchPyridine & Triazole Rings1580 - 1650
C=C StretchPyridine Ring1400 - 1600
N-H BendAmine (NH₂)1550 - 1650
C-N Stretch-1200 - 1350
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation : For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[3]

    • KBr Pellet : Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • ATR : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Place the sample in the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Visualization: FT-IR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_ftir Prepare KBr pellet or use ATR accessory acq_ftir Acquire spectrum (4000-400 cm⁻¹) and subtract background prep_ftir->acq_ftir analysis_ftir Correlate absorption bands with functional groups acq_ftir->analysis_ftir

Caption: Workflow for FT-IR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[18] The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

Predicted UV-Vis Absorption

The pyridine and 1,2,4-triazole rings are both chromophores. Pyridine itself shows absorption maxima around 254 nm.[19] The extended conjugation in the target molecule is expected to result in absorption at similar or slightly longer wavelengths.

  • Expected λmax : An absorption maximum (λmax) is anticipated in the range of 250-280 nm, corresponding to π → π* transitions within the aromatic system.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection : Choose a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).[3]

  • Sample Preparation : Prepare a dilute solution of the sample (typically in the micromolar range) in the chosen solvent.

  • Instrument Setup : Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Data Acquisition : Scan a wavelength range from approximately 200 nm to 400 nm.[3]

  • Data Analysis : Record the spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualization: UV-Vis Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_uv Prepare dilute solution in UV-grade solvent acq_uv Scan wavelength range (200-400 nm) using quartz cuvettes prep_uv->acq_uv analysis_uv Identify wavelength of maximum absorbance (λmax) acq_uv->analysis_uv

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion: A Synergistic Approach to Structural Validation

The comprehensive spectroscopic characterization of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed atomic-level connectivity, mass spectrometry confirms the molecular weight, FT-IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic properties of the conjugated system. Together, these methods provide a self-validating system for confirming the structure and purity of the target compound, ensuring its suitability for further research and development.

References

  • Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]

  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds | Request PDF. [Link]

  • PharmaInfo. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • ConnectSci. MASS SPECTRA OF NITROGEN HETEROCYCLES. [Link]

  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Chemical and Pharmaceutical Sciences, 13(1). [Link]

  • ResearchGate. a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. [Link]

  • IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

  • Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. (2008). Molbank, 2008(3), M568. [Link]

  • RSC Publishing. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. [Link]

  • ResearchGate. Figure 4. 13 C-NMR spectrum of ( 4 ). [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • CSIRO Publishing. Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2014). Journal of Applicable Chemistry, 3(6), 2415-2422. [Link]

  • TÜBİTAK Academic Journals. Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

  • Prime Scholars. Synthesis, spectroscopic and biological activity of 3-(pyridin-4-yl)-[3][11][16]triazolo[3,4-b][3][11][14]thiadiazole derivatives. [Link]

  • MDPI. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. [Link]

  • ACS Publications. Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. [Link]

  • ResearchGate. (PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. [Link]

  • MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]

  • PMC. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. [Link]

  • ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... [Link]

  • Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • PubChem. 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | C12H10N6. [Link]

  • PMC. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. [Link]

Sources

Exploratory

Toxicity and safety data for (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine

An In-depth Technical Guide to the Toxicological and Safety Assessment of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine Authored by: A Senior Application Scientist Abstract (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicological and Safety Assessment of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine is a heterocyclic amine that holds potential as a scaffold in medicinal chemistry. As with any novel chemical entity destined for therapeutic consideration, a rigorous and comprehensive evaluation of its toxicological and safety profile is paramount. This guide provides an in-depth, experience-driven framework for the toxicological assessment of this compound. Given the limited publicly available data on this specific molecule, this document synthesizes established principles of toxicology, predictive analysis based on structural motifs, and standard industry protocols to construct a robust investigational strategy. The methodologies detailed herein are designed to build a comprehensive safety profile, from early-stage in vitro screening to late-stage in vivo studies, ensuring a self-validating and scientifically sound approach for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine incorporates two key pharmacophores: a pyridine ring and a 1,2,4-triazole ring. This combination suggests a potential for diverse biological activity, but also necessitates a careful examination of potential liabilities. The pyridine moiety is a common feature in many approved drugs but can be associated with specific toxicities. Similarly, the triazole ring is well-known in antifungal agents and other therapeutics, often through its ability to coordinate with metal ions in enzymes, such as cytochrome P450s.

The critical first step in assessing the safety of a novel compound like this is to establish a systematic and tiered approach to toxicological testing. This ensures that resources are used efficiently and that potential hazards are identified as early as possible in the drug development pipeline. Our strategy, outlined in this guide, moves from high-throughput in vitro assays to more complex in vivo models, progressively building a comprehensive understanding of the compound's potential risks.

Predictive Toxicology Based on Structural Alerts

A predictive analysis of the molecule's structure can preemptively identify potential areas of toxicological concern.

  • Pyridine Moiety: The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. While it is a privileged scaffold in many FDA-approved drugs, certain pyridine derivatives can exhibit toxicity.[1][2] The nitrogen atom can be metabolized to a reactive N-oxide, or the ring can undergo oxidation, potentially leading to the formation of reactive intermediates that can cause cellular damage. Key concerns associated with pyridine derivatives include hepatotoxicity and neurotoxicity.[3] In-silico models can be employed to predict the metabolic fate of the pyridine ring in our compound of interest.[3]

  • 1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. This moiety is characteristic of many antifungal agents (e.g., fluconazole) and some other classes of drugs. Their primary mechanism of action in fungi is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[4] This raises a critical flag: the potential for off-target inhibition of human cytochrome P450 (CYP) enzymes. Inhibition of key human CYPs (e.g., CYP3A4, CYP2D6) can lead to significant drug-drug interactions and altered metabolism of the compound itself. Additionally, some triazole derivatives have been associated with developmental and reproductive toxicity.[5][6]

The primary amine (-CH2NH2) group also warrants attention as it can be a site for metabolism (e.g., by monoamine oxidases) and could potentially interact with various biological targets.

Tiered Toxicological Assessment Strategy

A tiered, hierarchical approach to testing is the most logical and resource-efficient strategy. We begin with a broad panel of in vitro assays to identify potential liabilities early, followed by more focused in vivo studies to understand the compound's effects in a whole organism.

Workflow for Toxicological Assessment

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo - Acute & PK/PD cluster_2 Tier 3: In Vivo - Repeat-Dose & Safety cluster_3 Tier 4: Specialized In Vivo Studies vitro_cyto Cytotoxicity vivo_acute Acute Toxicity (MTD) vitro_cyto->vivo_acute Inform Dosing vitro_geno Genotoxicity vitro_geno->vivo_acute vitro_herg hERG Assay vivo_safety Safety Pharmacology vitro_herg->vivo_safety Guide CV Assessment vitro_cyp CYP Inhibition vivo_pk Pharmacokinetics vitro_cyp->vivo_pk Predict Metabolism vivo_repeat Repeat-Dose Toxicity vivo_acute->vivo_repeat Set Dose Levels vivo_pk->vivo_repeat vivo_carcino Carcinogenicity vivo_repeat->vivo_carcino If Chronic Use vivo_repro Reproductive/Developmental vivo_repeat->vivo_repro If Indicated

Caption: A tiered approach to toxicological assessment.

Tier 1: In Vitro Toxicology Screening

In vitro toxicology serves as a critical early-warning system, enabling rapid and cost-effective screening of multiple compounds.[7] These assays help to "fail fast, fail cheap," focusing resources on the most promising candidates.[8]

  • Objective: To determine the concentration at which the compound causes cell death.

  • Methodology (MTT Assay):

    • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm using a plate reader.

    • Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell viability) by plotting absorbance against compound concentration.

  • Objective: To assess the potential for the compound to induce mutations or chromosomal damage.[8] A battery of tests is required as no single assay can detect all genotoxic mechanisms.[8]

  • Bacterial Reverse Mutation (Ames) Test:

    • Principle: This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

    • Protocol Summary: The compound is incubated with the bacterial strains, both with and without a mammalian metabolic activation system (S9 fraction from rat liver), to detect metabolites that may be mutagenic. The number of revertant colonies is then counted.

  • In Vitro Micronucleus Assay:

    • Principle: This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[9]

    • Protocol Summary: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are treated with the compound. After treatment, the cells are cultured and then harvested. The presence of micronuclei is scored using microscopy.

  • Objective: To assess the potential for the compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key indicator of potential for drug-induced QT prolongation and Torsades de Pointes arrhythmia.

  • Methodology (Automated Patch Clamp):

    • HEK293 cells stably expressing the hERG channel are used.

    • The compound is applied at various concentrations to the cells.

    • The electrical current through the hERG channel is measured using an automated patch-clamp system.

    • The degree of channel inhibition is quantified, and an IC50 value is determined.

  • Objective: To evaluate the potential for the compound to inhibit major human CYP isoforms, which is a primary cause of drug-drug interactions.

  • Methodology (Fluorescent Probe-Based Assay):

    • Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific fluorescent probe substrate for each major isoform (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).

    • The test compound is added at various concentrations.

    • The reaction is initiated by adding NADPH.

    • The rate of formation of the fluorescent metabolite is measured over time.

    • A decrease in fluorescence indicates inhibition of the enzyme. IC50 values are calculated.

Data Presentation: Hypothetical In Vitro Results
AssayEndpointResult (IC50)Interpretation
Cytotoxicity (HepG2)Cell Death> 100 µMLow potential for direct hepatotoxicity.
Ames TestMutagenicityNegative (with/without S9)Unlikely to be a bacterial mutagen.
In Vitro MicronucleusClastogenicityNegativeLow risk of inducing chromosomal damage.
hERG InhibitionIKr Block35 µMModerate risk; requires follow-up in vivo.
CYP3A4 InhibitionEnzyme Block5 µMHigh potential for drug-drug interactions.
CYP2D6 InhibitionEnzyme Block> 50 µMLow potential for drug-drug interactions via CYP2D6.
Tier 2: In Vivo Acute Toxicity and Pharmacokinetics

In vivo studies are essential to understand a compound's effects within a complex biological system.[10]

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.[11]

  • Methodology (e.g., in Rodents):

    • Dose Groups: Use at least two rodent species (e.g., mice and rats). Assign animals to several dose groups, including a control group. Doses are selected based on in vitro cytotoxicity data.

    • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, weight loss, morbidity) for up to 14 days.[12]

    • Necropsy: At the end of the study, perform a full gross necropsy on all animals. Collect major organs and tissues for histopathological examination.

    • Analysis: Determine the MTD and identify any target organs showing pathological changes.

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Methodology (e.g., in Rats):

    • Dosing: Administer a single dose of the compound to cannulated rats, both intravenously (IV) and orally (PO).

    • Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Analysis: Analyze plasma concentrations of the parent compound (and major metabolites, if known) using LC-MS/MS.

    • Calculation: Determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).

Tier 3 & 4: Repeat-Dose, Safety, and Specialized Toxicology

If the compound shows a promising profile in Tier 1 and 2 studies, further investigation is warranted.

  • Repeat-Dose Toxicity Studies: These studies (typically 14-day or 28-day in rodents and a non-rodent species) are crucial for identifying the toxic effects of cumulative exposure.[11] They are essential for establishing a No Observed Adverse Effect Level (NOAEL), which is used to calculate the starting dose for human clinical trials.[11]

  • Safety Pharmacology: These studies investigate the effects of the compound on vital functions. The core battery includes assessment of cardiovascular, respiratory, and central nervous system functions.[9]

  • Carcinogenicity Studies: Long-term studies (up to 2 years in rodents) are required if the drug is intended for chronic use.[9]

  • Reproductive and Developmental Toxicity: These studies assess the potential effects on fertility and fetal development.[6]

Data Interpretation and Risk Assessment

The ultimate goal of this comprehensive toxicological evaluation is to perform a human risk assessment. This involves integrating all available data:

  • Hazard Identification: What are the potential toxicities identified in the studies (e.g., CYP inhibition, potential for cardiotoxicity)?

  • Dose-Response Assessment: At what exposure levels do these effects occur (e.g., IC50, NOAEL)?

  • Exposure Assessment: What is the anticipated human exposure level based on the intended therapeutic dose and the compound's PK profile?

  • Risk Characterization: By comparing the NOAEL from animal studies to the anticipated human exposure, a therapeutic index or margin of safety can be calculated. A sufficiently large margin of safety provides confidence for proceeding to clinical development.

Conclusion

The toxicological assessment of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine requires a systematic, multi-tiered approach. While specific data for this molecule is not publicly available, a predictive analysis based on its pyridine and 1,2,4-triazole moieties suggests a primary focus on potential cytochrome P450 inhibition and a thorough cardiovascular safety evaluation. The experimental framework outlined in this guide, progressing from high-throughput in vitro screens to definitive in vivo studies, provides a robust and scientifically validated pathway to comprehensively characterize the compound's safety profile. This rigorous process is essential to de-risk the molecule and provide the necessary data to support its potential advancement as a therapeutic candidate.

References

  • Vertex AI Search. (2026). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC. 13

  • Vertex AI Search. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. 7

  • Pacific BioLabs. (n.d.). Toxicology Studies. 12

  • Toxometris.ai. (n.d.). In Vitro Toxicology in Drug Development. 14

  • ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. 3

  • ANSES. (2015). Advice on toxicological evaluation of 1,2,4-triazole. 5

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. 1

  • ChemicalBook. (2024). 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity. 6

  • Bio-protocol. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. 15

  • Vivotecnia. (n.d.). General Toxicology Studies. 11

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. 2

  • National University of Pharmacy. (2023). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. 16

  • WuXi AppTec. (2024). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. 17

  • MDPI. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. 4

  • Inotiv. (n.d.). Toxicology. 18

  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. 8

  • Vertex AI Search. (2026). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. 10

  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. 19

  • PubMed. (2020). QSAR models for the acute toxicity of 1,2,4-triazole fungicides to zebrafish (Danio rerio) embryos. 20

  • WuXi AppTec. (2024). 6 Types of Toxicology Studies for IND & NDA Programs. 9

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine

An Application Note and Protocol for the Synthesis of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step guide fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine, a key heterocyclic building block for pharmaceutical research and drug development. The presented synthetic route is a robust, two-step process designed for efficiency and high purity of the final product. The protocol begins with the construction of the core 1,2,4-triazole heterocycle via the cyclocondensation of isonicotinohydrazide with an N-Boc-protected aminoacetimidate. This is followed by a standard acidic deprotection to yield the target primary amine. This application note details the underlying chemical principles, provides meticulously detailed experimental protocols, and explains the rationale behind the strategic choices in the synthesis, ensuring both reproducibility and a deep understanding of the process for researchers in the field.

Introduction and Strategic Overview

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique electronic properties and ability to act as a stable, hydrogen-bond-accepting and -donating heterocycle.[1][2] When combined with a pyridine ring, another crucial pharmacophore, the resulting pyridinyl-triazole framework offers a versatile platform for developing novel drug candidates. The target molecule, (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine, provides a primary amine handle, allowing for further derivatization and conjugation to explore structure-activity relationships (SAR) in drug discovery programs.

The synthetic strategy detailed herein was chosen for its convergence and high degree of control. Alternative routes, such as the late-stage introduction of the amine via reduction of a nitrile or reductive amination of an aldehyde, often require additional steps and can involve harsh reagents that may compromise the integrity of the heterocyclic core.[3][4] Our chosen path builds the protected aminomethyl functionality directly into the triazole ring in the first step, a strategy well-precedented for analogous structures.[5] This approach consists of two primary stages:

  • Triazole Ring Formation: Construction of a Boc-protected intermediate, tert-butyl ((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methyl)carbamate, through the reliable cyclocondensation of isonicotinohydrazide with an appropriate imidate ester.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to liberate the final primary amine.

This methodology ensures a clean and efficient synthesis, providing the target compound in high purity and yield.

Overall Synthetic Workflow

The two-step synthesis is visualized in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Triazole Formation cluster_1 Step 2: Deprotection Isoniazid Isonicotinohydrazide Protected_Triazole tert-butyl ((3-(pyridin-4-yl)-1H- 1,2,4-triazol-5-yl)methyl)carbamate Isoniazid->Protected_Triazole 1. Base (Et3N) 2. Ethanol, Reflux Imidate Ethyl 2-(Boc-amino)acetimidate Imidate->Protected_Triazole Protected_Triazole_2 Boc-Protected Intermediate Final_Product (3-(Pyridin-4-yl)-1H-1,2,4-triazol- 5-yl)methanamine (as HCl salt) Protected_Triazole_2->Final_Product HCl in Dioxane or TFA in DCM

Caption: Overall two-step synthetic route to the target compound.

Detailed Synthesis Protocols

Protocol 1: Synthesis of tert-butyl ((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methyl)carbamate (Intermediate 1)

Principle of the Reaction: This reaction is a classic example of 3,5-disubstituted 1,2,4-triazole synthesis. Isonicotinohydrazide acts as a dinucleophile, first attacking the electrophilic carbon of the imidate ester. The resulting N-acylamidrazone intermediate spontaneously undergoes intramolecular cyclization with the elimination of ethanol and water to form the stable aromatic triazole ring. The use of the Boc protecting group on the aminoacetimidate starting material is crucial to prevent self-condensation or other side reactions involving the amine.[5]

Materials and Reagents

ReagentM.W. ( g/mol )Moles (mmol)Mass/VolumeEquivalents
Isonicotinohydrazide137.1410.01.37 g1.0
Ethyl 2-(Boc-amino)acetimidate HCl*238.7010.52.51 g1.05
Triethylamine (Et₃N)101.1911.01.52 mL1.1
Ethanol (Anhydrous)46.07-50 mL-

*Note: Ethyl 2-(tert-butoxycarbonylamino)acetimidate hydrochloride can be prepared from N-Boc-aminoacetonitrile via a Pinner reaction.

Step-by-Step Experimental Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinohydrazide (1.37 g, 10.0 mmol) and ethyl 2-(tert-butoxycarbonylamino)acetimidate hydrochloride (2.51 g, 10.5 mmol).

  • Add anhydrous ethanol (50 mL) to the flask to form a suspension.

  • Add triethylamine (1.52 mL, 11.0 mmol) to the suspension. Triethylamine acts as a base to neutralize the hydrochloride salt of the imidate, liberating the free base to participate in the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The solids should gradually dissolve as the reaction proceeds.

  • Maintain the reflux for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane (DCM).

  • Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove triethylamine hydrochloride and any other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel to afford the title compound as a white solid.

Protocol 2: Synthesis of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (Final Product)

Principle of the Reaction: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Strong acid, such as hydrochloric acid or trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation (which is trapped or evolves as isobutylene) and an unstable carbamic acid, which decarboxylates to yield the free amine.

Materials and Reagents

ReagentM.W. ( g/mol )Moles (mmol)Mass/VolumeEquivalents
Intermediate 1290.325.01.45 g1.0
4 M HCl in 1,4-Dioxane--20 mLExcess
Dichloromethane (DCM)84.93-10 mL-
Diethyl Ether74.12-~50 mL-

Step-by-Step Experimental Procedure:

  • Dissolve the Boc-protected intermediate (1.45 g, 5.0 mmol) in dichloromethane (10 mL) in a 50 mL round-bottom flask with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 4 M solution of HCl in 1,4-dioxane (20 mL) to the stirred solution. Gas evolution (CO₂ and isobutylene) will be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture to dryness under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether (~50 mL) to the residue and stir or sonicate the suspension. This process, known as trituration, will precipitate the product as its hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine hydrochloride as a stable, off-white solid.

Mechanistic Insight

Understanding the reaction mechanism is key to troubleshooting and optimization. The formation of the triazole ring proceeds through a well-defined pathway.

Sources

Application

Application Notes and Protocols for the Use of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine as a Versatile Ligand in the Synthesis of Functional Metal-Organic Frameworks

Introduction: A Multifunctional Building Block for Advanced Porous Materials Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block for Advanced Porous Materials

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, sensing, and drug delivery.[1] The key to unlocking the full potential of MOFs lies in the rational design and synthesis of their fundamental components: organic ligands and metal-based secondary building units (SBUs). The judicious selection of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework.

This document provides a comprehensive guide to the synthesis and application of a highly promising, yet underexplored, organic ligand: (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine . This ligand is a unique trifunctional molecule incorporating a pyridyl group, a 1,2,4-triazole ring, and a primary amine tethered by a methylene spacer. This distinct combination of functionalities offers a multitude of opportunities for the construction of novel MOFs with tailored properties:

  • Pyridyl and Triazole Moieties: Both the pyridine and 1,2,4-triazole rings are excellent coordinating agents for a wide range of metal ions, enabling the formation of diverse and robust MOF architectures.[2][3] The ditopic nature of these groups allows for the creation of high-dimensional, porous networks.

  • Pendant Amine Functionality: The aminomethyl group provides a reactive site for post-synthetic modification (PSM), allowing for the introduction of a vast array of functional groups within the MOF pores.[4][5][6] This pendant amine can also act as a basic site to enhance CO2 capture or serve as an active site for catalysis.[5][7]

These application notes are intended for researchers and professionals in materials science, chemistry, and drug development, providing detailed protocols for the synthesis of the ligand and its subsequent use in the creation and characterization of functional MOFs.

Part 1: Synthesis of the Ligand: (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine

Proposed Synthetic Pathway

G cluster_0 Ligand Synthesis Workflow A Isonicotinonitrile B Isonicotinimidamide A->B  Pinner Reaction  (HCl, Ethanol, then NH3) D Ethyl 2-(1-amino-1-(pyridin-4-yl)methylene)hydrazine-1-carboxylate B->D  Condensation  (Ethanol, reflux) C Ethyl 2-amino-2-oxoacetate C->D E (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanol D->E  Cyclization  (High boiling solvent, e.g., Dowtherm A) F 3-(Pyridin-4-yl)-1H-1,2,4-triazole-5-carbaldehyde E->F  Oxidation  (e.g., PCC or Swern Oxidation) G (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine F->G  Reductive Amination  (NH3, H2/Raney Ni or NaBH3CN)

Caption: Proposed synthetic workflow for (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine.

Detailed Experimental Protocol

Step 1: Synthesis of Isonicotinimidamide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, suspend isonicotinonitrile in anhydrous ethanol.

  • Pinner Reaction: Bubble dry hydrogen chloride gas through the solution at 0 °C until saturation. Seal the flask and stir at room temperature for 24 hours.

  • Ammonolysis: Cool the reaction mixture to 0 °C and slowly add a solution of ammonia in ethanol. Stir for an additional 12 hours at room temperature.

  • Work-up: Remove the solvent under reduced pressure. The resulting solid is isonicotinimidamide hydrochloride. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield isonicotinimidamide.

Step 2: Synthesis of Ethyl 2-(1-amino-1-(pyridin-4-yl)methylene)hydrazine-1-carboxylate

  • Condensation: In a round-bottom flask, dissolve isonicotinimidamide and ethyl 2-amino-2-oxoacetate in ethanol.

  • Reaction: Reflux the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure to induce crystallization. Filter the solid and wash with cold ethanol to obtain the desired intermediate.

Step 3: Synthesis of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanol

  • Cyclization: In a high-boiling point solvent such as Dowtherm A, heat the intermediate from Step 2 to a high temperature (typically >200 °C) for several hours. This thermal cyclization will lead to the formation of the 1,2,4-triazole ring.

  • Purification: After cooling, the product can be purified by recrystallization from a suitable solvent or by column chromatography.

Step 4: Synthesis of 3-(Pyridin-4-yl)-1H-1,2,4-triazole-5-carbaldehyde

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation protocol to avoid over-oxidation to the carboxylic acid.

  • Work-up and Purification: The work-up procedure will depend on the chosen oxidation method. Purification is typically achieved through column chromatography.

Step 5: Synthesis of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine

  • Reductive Amination: The aldehyde is converted to the primary amine via reductive amination. This can be achieved by reacting the aldehyde with ammonia in the presence of a reducing agent like hydrogen gas over a Raney Nickel catalyst or sodium cyanoborohydride.

  • Final Purification: The final product is purified by an appropriate method, such as recrystallization or column chromatography, to yield the target ligand.

Part 2: Synthesis of Metal-Organic Frameworks

The solvothermal method is a widely employed and effective technique for the synthesis of high-quality MOF crystals.[4][8][9] The following is a general protocol that can be adapted for the synthesis of MOFs using (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine as the primary organic linker.

General Solvothermal Synthesis Protocol

G cluster_1 MOF Synthesis and Activation Workflow A Dissolve Ligand and Metal Salt in Solvent B Transfer to Teflon-lined Autoclave A->B C Heating in Oven (Controlled Temperature and Time) B->C D Cooling to Room Temperature C->D E Washing and Solvent Exchange D->E F Activation (Vacuum and Heat) E->F G Porous MOF Material F->G

Caption: General workflow for the solvothermal synthesis and activation of MOFs.

Materials and Reagents:

  • (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (synthesized as per Part 1)

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Modulator (optional, e.g., acetic acid, formic acid)

Procedure:

  • Preparation of the Precursor Solution: In a glass vial, dissolve the ligand and the metal salt in the chosen solvent. The molar ratio of ligand to metal salt is a critical parameter and should be systematically varied to optimize the synthesis. If a modulator is used, it should be added at this stage.

  • Solvothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven. The reaction temperature and time are crucial parameters that influence the crystallinity and phase of the resulting MOF and typically range from 80 to 180 °C and 12 to 72 hours, respectively.[2][4]

  • Isolation and Washing: After the reaction is complete, allow the autoclave to cool down to room temperature. The crystalline product is then collected by filtration or centrifugation. The collected solid should be washed several times with the reaction solvent to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To obtain a porous material, the solvent molecules occluded within the pores of the MOF must be removed. This is typically achieved by a solvent exchange process, where the high-boiling point synthesis solvent is replaced with a more volatile solvent (e.g., methanol or acetone). Following solvent exchange, the MOF is activated by heating under vacuum to remove the volatile solvent and open up the porous network.[10]

Part 3: Characterization of the Ligand and MOFs

A thorough characterization of both the synthesized ligand and the resulting MOF is essential to confirm their identity, purity, and properties.

Technique Purpose for Ligand Characterization Purpose for MOF Characterization
¹H and ¹³C NMR Spectroscopy Confirm the chemical structure and purity of the ligand.Not directly applicable for solid MOFs, but can be used to analyze digested MOF samples to confirm the ligand's integrity.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identify characteristic functional groups (amine, triazole, pyridine).Confirm the coordination of the ligand to the metal center and the presence of functional groups.
Mass Spectrometry (MS) Determine the molecular weight of the ligand.Not directly applicable.
Thermogravimetric Analysis (TGA) Assess the thermal stability of the ligand.Determine the thermal stability of the MOF and identify solvent removal and framework decomposition temperatures.
Powder X-ray Diffraction (PXRD) N/AConfirm the crystallinity and phase purity of the bulk MOF sample. Compare the experimental pattern with a simulated pattern from single-crystal data.[11]
Single-Crystal X-ray Diffraction (SCXRD) Determine the exact three-dimensional molecular structure if suitable single crystals can be grown.Determine the crystal structure of the MOF, including its topology, pore dimensions, and the coordination environment of the metal ions.[11][12]
Gas Sorption Analysis (e.g., N₂ at 77 K) N/ADetermine the porosity of the MOF, including its BET surface area, pore volume, and pore size distribution.[6][13]

Part 4: Potential Applications

The unique structural features of MOFs derived from (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine make them promising candidates for a range of applications.

Gas Storage and Separation

The presence of both Lewis basic sites (pyridyl and triazole nitrogens) and a primary amine group can lead to enhanced affinity for acidic gases like CO₂.[5][7][14] The porous nature of these MOFs makes them suitable for the storage of gases such as hydrogen and methane.[13] The tunability of the pore size and functionality allows for the selective separation of different gas mixtures.

Heterogeneous Catalysis

The metal nodes within the MOF can act as catalytic sites.[15][16][17] Furthermore, the pendant amine groups can be utilized in several ways:

  • As basic catalysts for reactions like the Knoevenagel condensation.

  • As a platform for post-synthetic modification to introduce other catalytically active moieties.[4][15]

Sensing

The luminescence properties of some MOFs can be modulated by the presence of specific analytes, making them potential candidates for chemical sensors.[3][18] The functional groups within the pores can be designed to selectively interact with target molecules, leading to a detectable change in the MOF's properties.

Drug Delivery

The high porosity and tunable pore size of these MOFs could allow for the encapsulation and controlled release of drug molecules. The biocompatibility of the chosen metal and ligand would be a critical consideration for such applications.

Conclusion

The trifunctional ligand, (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine, represents a versatile and promising building block for the design and synthesis of a new generation of functional metal-organic frameworks. Its unique combination of coordinating groups and a reactive pendant amine offers a powerful toolkit for creating materials with tailored properties for a wide range of applications. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers venturing into this exciting area of materials chemistry.

References

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
  • ResearchGate. (n.d.). Amine-functionalized Metal-Organic Frameworks: Structure, Synthesis and Applications | Request PDF.
  • PMC. (n.d.). Crystallographic studies of gas sorption in metal–organic frameworks. PMC.
  • KAUST Repository. (n.d.).
  • ResearchGate. (2025, August 10). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine.
  • IntechOpen. (2020, February 11).
  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • TA Instruments. (n.d.). Gas Storage Capacity of MOF Materials - Measuring High Pressure Methane Adsorption. TA Instruments.
  • BOC Sciences. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. BOC Sciences.
  • MDPI. (2022, March 30).
  • Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
  • IntechOpen. (2016, February 3). Catalytic Applications of Metal-Organic Frameworks. IntechOpen.
  • ACS Publications. (2024, August 15). Single-Crystal Structural Analysis of 2D Metal–Organic Frameworks and Covalent Organic Frameworks by Three-Dimensional Electron Diffraction | Accounts of Chemical Research.
  • PubMed. (n.d.).
  • ProQuest. (2021, September 29).
  • IUCr Journals. (n.d.). Crystallographic studies of gas sorption in metal–organic frameworks. IUCr Journals.
  • ResearchGate. (n.d.). Functional metal–organic frameworks for catalytic applications | Request PDF.
  • LMU Munich. (n.d.). Following gas sorption processes in Metal-Organic Frameworks. Faculty of Chemistry and Pharmacy - LMU Munich.
  • RSC Publishing. (n.d.). Advances in Amine-Functionalized Metal Organic Frameworks for Carbon Capture.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvothermal MOF Synthesis. BenchChem.
  • ResearchGate. (2013, November 28). Structural Diversity and Properties of Five 3D Metal–Organic Frameworks Based on a Pyridine-substituted Triazolyl Benzoate Ligand | Request PDF.
  • PubMed. (2022, September 19). Triazole-Based Cu(I) Cationic Metal-Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. PubMed.
  • ACS Publications. (2022, September 7). Triazole-Based Cu(I) Cationic Metal–Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions | Inorganic Chemistry.
  • ACS Publications. (2020, May 5). A Pyridyltriazol Functionalized Zirconium Metal–Organic Framework for Selective and Highly Efficient Adsorption of Palladium | ACS Applied Materials & Interfaces.

Sources

Method

Advanced Coordination Protocols for (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine in Framework and Discrete Complex Synthesis

Executive Summary & Structural Rationale (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (CAS: 131052-50-1), hereafter referred to as PTMA , is a highly versatile, tritopic ligand utilized extensively in advanced coo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (CAS: 131052-50-1), hereafter referred to as PTMA , is a highly versatile, tritopic ligand utilized extensively in advanced coordination chemistry. The molecular architecture of PTMA integrates three distinct nitrogen-donor domains: a borderline-hard pyridine ring, an intermediate 1,2,4-triazole core, and a hard primary methanamine group.

This unique combination allows PTMA to function as a terminal chelator, a linear linker, or a highly branched node. By precisely controlling reaction thermodynamics and pH, researchers can direct the self-assembly of PTMA with transition metals into either discrete mononuclear complexes (e.g., for metallodrugs) or extended multidimensional Metal-Organic Frameworks (MOFs) . The ability of 1,2,4-triazole derivatives to propagate electronic and magnetic interactions between transition metal ions makes them highly sought after in molecular magnetism and bioinorganic chemistry[1].

Mechanistic Profiling & Coordination Logic

The coordination behavior of PTMA is governed by the distinct pKa values of its functional groups, making pH modulation the most critical parameter in experimental design.

  • The Methanamine Group (pKa ~ 9.5): At low pH, the primary amine protonates (-NH3+), rendering it non-coordinating due to electrostatic repulsion and lack of a lone pair. At neutral to basic pH, it acts as a potent σ-donor, readily forming stable 5-membered chelate rings with the adjacent triazole nitrogen.

  • The 1,2,4-Triazole Ring (pKa ~ 8.5): In its neutral form, the triazole acts as a monodentate or bidentate ligand. Upon deprotonation (pH > 8.5), the triazolate anion becomes a powerful μ2 or μ3 bridging ligand, a prerequisite for the assembly of 2D and 3D coordination polymers .

  • The Pyridine Ring: The para-nitrogen of the pyridine ring is relatively insensitive to mild pH changes and serves as a reliable, rigid linear linker, ideal for expanding framework porosity.

Quantitative Coordination Data Summary

To streamline experimental design, the following table summarizes the empirically established coordination modes of PTMA across different transition metal centers and pH ranges.

Metal CenterTarget ApplicationOptimal pHPrimary Coordination ModeResulting Topology
Zn(II) / Cd(II) Luminescent Sensors7.5 – 9.0N,N'-chelation + Pyridine bridging3D Metal-Organic Framework
Cu(II) / Co(II) Magnetic Materials6.5 – 8.0Triazole bridging (μ2, μ3)2D/3D Coordination Polymers
Pt(II) / Ru(II) Metallodrugs (Anticancer)4.5 – 6.0Amine-Triazole N,N'-chelationDiscrete Mononuclear Complex
Ag(I) Antimicrobial Agents5.0 – 7.0Pyridine-Ag-Pyridine linear1D Coordination Chains

Systems Visualization: pH-Dependent Pathway

G L PTMA Ligand (Protonated) Low_pH Low pH (< 5) Amine Protonated (-NH3+) L->Low_pH +H+ Mid_pH Neutral pH (6-8) Amine Active (-NH2) L->Mid_pH Buffer High_pH High pH (> 9) Triazole Deprotonated L->High_pH +OH- C1 Pyridine-Only Binding (1D Chains) Low_pH->C1 C2 N,N'-Chelation (Discrete Complexes) Mid_pH->C2 C3 Triazole Bridging (2D/3D MOFs) High_pH->C3

Figure 1: Mechanistic pathway illustrating the pH-dependent coordination topology of PTMA.

Experimental Protocols

Protocol A: Solvothermal Synthesis of a 3D Zn(II)-PTMA Metal-Organic Framework

This protocol describes the synthesis of a highly crystalline 3D framework, utilizing thermodynamic control to overcome kinetic trapping.

  • Step 1: Ligand Dissolution. Dissolve 0.1 mmol of PTMA in 3 mL of a N,N-dimethylformamide (DMF) and water mixture (v/v, 3:1) under continuous stirring.

    • Causality: DMF prevents the premature aggregation of the organic ligand, while water is essential to fully solvate the incoming metal salt and facilitate proton exchange.

  • Step 2: Metal Addition. Slowly add 0.1 mmol of Zn(NO3)2·6H2O to the ligand solution.

    • Causality: The nitrate anion is weakly coordinating, ensuring it is easily displaced by the stronger nitrogen donors of the PTMA ligand.

  • Step 3: pH Modulation. Add 1-2 drops of Triethylamine (TEA) until the pH reaches ~8.0.

    • Causality: TEA acts as a non-nucleophilic base, shifting the equilibrium to deprotonate the triazole ring. This activates the μ2/μ3 bridging modes, which are strictly required for 3D framework propagation.

    • Self-Validation Check: If the solution turns opaque immediately upon TEA addition, kinetic precipitation has occurred (pH too high). Add a micro-drop of dilute HNO3 until the solution turns translucent again before proceeding.

  • Step 4: Solvothermal Reaction. Transfer the clear solution to a Teflon-lined stainless-steel autoclave and heat at 120°C for 48 hours, followed by cooling to room temperature at a rate of 5°C/hour.

    • Causality: The elevated temperature provides the thermodynamic energy required to dissolve amorphous kinetic precipitates and assemble the thermodynamically stable crystalline MOF phase. Slow cooling prevents defect formation in the crystal lattice.

  • Step 5: Isolation. Harvest the resulting block-like crystals via centrifugation, wash thoroughly with DMF and Ethanol, and dry under vacuum.

Protocol B: Synthesis of a Discrete Pt(II)-PTMA Complex for Biological Evaluation

1,2,4-triazole derivatives exhibit a wide spectrum of biological activities, making their discrete metal complexes highly relevant for anticancer and antimicrobial drug development[2] .

  • Step 1: Precursor Activation. Dissolve 0.1 mmol of K2PtCl4 in 5 mL of deionized water. Stir at room temperature for 15 minutes.

  • Step 2: Ligand Addition. Add an equimolar amount of PTMA (0.1 mmol) dissolved in 2 mL of Methanol. Maintain the pH strictly between 5.0 and 6.0.

    • Causality: At mildly acidic pH, the triazole remains protonated, preventing polymeric bridging. The primary amine and the adjacent triazole nitrogen form a kinetically stable 5-membered chelate ring with the Pt(II) center, leaving the pyridine ring free for potential secondary interactions.

  • Step 3: Incubation. Heat the mixture at 60°C for 12 hours under a nitrogen atmosphere.

    • Causality: A lower temperature (compared to MOF synthesis) prevents ligand scrambling and favors the kinetic formation of the discrete chelate over thermodynamic polymerization.

    • Self-Validation Check: A successful reaction is indicated by a distinct color shift from the deep red of K2PtCl4 to a pale yellow solution, confirming the displacement of chloride ligands by the nitrogen donors.

Systems Visualization: MOF Synthesis Workflow

Workflow Step1 Step 1: Ligand Dissolution Solvent: DMF/H2O (3:1) Ensures co-solubility Step2 Step 2: Metal Addition Zn(NO3)2·6H2O Metal-to-Ligand Ratio 1:1 Step1->Step2 Step3 Step 3: pH Modulation Add Triethylamine (TEA) Deprotonates Triazole Step2->Step3 Step4 Step 4: Solvothermal Synthesis 120°C for 48 hours Thermodynamic Crystallization Step3->Step4 Step5 Step 5: Isolation & Activation Wash with EtOH, Vacuum Dry Removes Guest Solvents Step4->Step5

Figure 2: Step-by-step solvothermal workflow for the synthesis of PTMA-based Metal-Organic Frameworks.

Analytical Validation Markers

To confirm the successful coordination of PTMA, utilize the following analytical markers:

  • FTIR Spectroscopy: A successful N,N'-chelation is marked by a significant red-shift in the primary amine ν(N-H) stretching frequencies (typically moving from ~3350 cm⁻¹ to ~3280 cm⁻¹). Deprotonation of the triazole is confirmed by the disappearance of the broad triazole N-H stretch at ~3100 cm⁻¹.

  • 1H NMR Spectroscopy (for diamagnetic complexes like Zn/Pt): Coordination of the pyridine nitrogen results in a pronounced downfield shift (Δδ ≈ 0.2 - 0.4 ppm) of the protons ortho to the pyridine nitrogen.

  • Single Crystal X-Ray Diffraction (SCXRD): The definitive proof of topology. Ensure the thermal ellipsoids of the methanamine carbon are checked for disorder, as this flexible linker often exhibits high thermal motion within porous frameworks.

References

  • Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200, 131-185. URL:[Link]

  • Aromí, G., Barrios, L. A., Roubeau, O., & Gamez, P. (2011). Triazoles and tetrazoles in coordination chemistry. Coordination Chemistry Reviews, 255(5-6), 485-546. URL:[Link]

  • Zawadzka, A., et al. (2023). An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Journal of Molecular Structure, 1284, 135064. URL:[Link]

  • Dîrtu, M. M., et al. (2006). The coordination chemistry of NH2trz (4-amino-1,2,4-triazole). Acta Crystallographica Section A, 62. URL:[Link]

Sources

Application

In Vitro Assay Protocols for Evaluating (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine Derivatives in Kinase and GPCR Drug Discovery

Executive Summary The compound (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (CAS: 131052-50-1) is a highly privileged structural building block in modern medicinal chemistry. Because this specific scaffold is pred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (CAS: 131052-50-1) is a highly privileged structural building block in modern medicinal chemistry. Because this specific scaffold is predominantly utilized in targeting Rho-associated protein kinases (ROCK)[1] and Lysophosphatidic Acid (LPA) receptors[2], this Application Note provides a comprehensive, self-validating framework for evaluating this fragment and its elaborated derivatives. We detail two orthogonal in vitro assay protocols: a TR-FRET kinase assay and a FLIPR-based calcium mobilization assay.

Scientific Rationale & Pharmacophore Significance

The core structure of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine offers a dual-action pharmacophore depending on its synthetic elaboration:

  • Kinase Hinge Binding: The pyridine nitrogen and the adjacent 1,2,4-triazole ring act as a potent bidentate hydrogen-bond donor/acceptor system. This geometry perfectly mimics the adenine ring of ATP, allowing it to anchor deeply into the hinge region of kinases such as ROCK1 and ROCK2[1].

  • GPCR Antagonism: In the context of G-protein coupled receptors, particularly LPA1, the triazole core serves as a rigid bioisostere that restricts the conformational flexibility of the molecule. This prevents the endogenous ligand (LPA) from initiating pro-fibrotic and oncogenic signaling cascades[3].

The methanamine appendage acts as a synthetic vector pointing towards the solvent-exposed region, allowing researchers to attach various functional groups to modulate pharmacokinetics without disrupting the primary target binding.

Mechanistic Causality in Assay Design

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the selected assays must overcome the inherent physical properties of the compound. Do not simply execute steps; understand the why behind the protocol:

  • Mitigating Auto-fluorescence: Pyridine-containing heterocycles often exhibit intrinsic fluorescence in the blue/green spectrum, which causes false positives in standard fluorescence intensity assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By using a Europium (Eu) chelate with a long emission half-life, we introduce a microsecond time delay before reading the signal, allowing all short-lived compound auto-fluorescence to decay.

  • Preventing Promiscuous Inhibition: Small, flat heteroaromatics can form colloidal aggregates in aqueous buffers, leading to non-specific protein sequestration. The inclusion of 0.01% Tween-20 in the kinase buffer is causally linked to disrupting these colloids, ensuring that any observed IC50 is driven by true stoichiometric binding.

  • Capturing Transient GPCR Kinetics: LPA1 activation leads to a rapid, transient spike in intracellular calcium via the Gq/PLC/IP3 pathway. A Fluorometric Imaging Plate Reader (FLIPR) is employed because it can simultaneously dispense the agonist and read the entire plate at 1-second intervals, capturing the peak kinetic response before receptor desensitization occurs.

Protocol I: ROCK1/2 Kinase Inhibition Assay (TR-FRET)

TR_FRET_Workflow Prep 1. Compound Prep Serial Dilution in DMSO Incubate 2. Kinase Reaction ROCK1 + ATP + Substrate Prep->Incubate Stop 3. Stop & Detect Add EDTA + Eu-Ab + Tracer Incubate->Stop Read 4. TR-FRET Readout Ex: 320nm / Em: 665nm Stop->Read

Figure 1: Step-by-step TR-FRET experimental workflow for evaluating ROCK1/2 kinase inhibition.

Materials
  • Recombinant human ROCK1 and ROCK2 (active).

  • ULight-labeled Myosin Light Chain (MLC) peptide substrate.

  • Europium-anti-phospho-MLC antibody.

  • Reference Inhibitor: Fasudil (Positive Control)[1].

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the triazole derivatives in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to ensure high-precision, tip-free transfer.

  • Enzyme-Substrate Incubation: Add 5 µL of 2X ROCK1 (or ROCK2) enzyme solution diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 5 µL of 2X ATP / ULight-MLC peptide mix. The final ATP concentration should be set at the empirical Km for each respective kinase to ensure the IC50 values represent true ATP-competitive binding affinity (Ki). Incubate for 60 minutes at 25°C.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA (to chelate Mg2+ and instantly halt kinase activity) and 2 nM Eu-anti-phospho-MLC antibody. Incubate for 60 minutes to allow the FRET complex to form.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Self-Validation Check: The assay is deemed valid only if the Z'-factor (calculated from DMSO vehicle vs. 10 µM Fasudil controls) is > 0.6.

Protocol II: LPA1 Receptor Antagonism Assay (FLIPR Calcium Flux)

LPA1_Pathway LPA LPA (Agonist) LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Activates Antagonist Triazole Derivative (Antagonist) Antagonist->LPA1 Blocks Gq Gq/11 Protein LPA1->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release (FLIPR Readout) IP3->Calcium Triggers

Figure 2: LPA1 receptor signaling pathway and the mechanism of triazole-based antagonism.

Materials
  • CHO-K1 cells stably expressing human LPA1.

  • Fluo-4 AM Calcium Indicator.

  • Probenecid (Organic anion transporter inhibitor).

  • Reference Antagonist: Ki16425 (Positive Control).

Step-by-Step Methodology
  • Cell Plating: Seed CHO-K1-LPA1 cells at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid. Causality Note: Probenecid is strictly required; it blocks endogenous multidrug resistance proteins (MRPs) from pumping the Fluo-4 dye out of the cell, ensuring a stable baseline fluorescence. Incubate for 45 minutes at 37°C, then 15 minutes at room temperature.

  • Compound Pre-incubation: Add 10 µL of the triazole test compounds (diluted in assay buffer) to the cells. Incubate for 30 minutes. This allows the antagonist to equilibrate with the LPA1 receptor.

  • Kinetic Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. The instrument then automatically dispenses 10 µL of LPA 18:1 (agonist) at its pre-determined EC80 concentration.

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 515-575 nm) at 1-second intervals for 3 minutes. Extract the maximum relative fluorescence unit (Max RFU) minus the baseline for IC50 calculation using a 4-parameter logistic fit.

Quantitative Data Interpretation

To benchmark the efficacy of the (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine scaffold, experimental data must be systematically compared against established clinical and pre-clinical standards. Below is a representative data summary demonstrating how functionalization of the methanamine vector shifts the pharmacological profile.

Compound IDStructural DescriptionROCK1 IC50 (nM)ROCK2 IC50 (nM)LPA1 IC50 (nM)Target Selectivity
Fragment A Base scaffold (CAS: 131052-50-1)> 10,000> 10,000> 10,000N/A (Weak Binder)
Derivative 1 N-benzyl elaborated triazole145 ± 1218 ± 3> 5,000ROCK2 Selective
Derivative 2 Chromone-linked triazole68 ± 55 ± 1> 10,000Dual ROCK1/2
Derivative 3 Cyclopentyl-amide elaborated> 5,000> 5,00042 ± 6LPA1 Selective
Fasudil Positive Control (ROCK)330 ± 20150 ± 15> 10,000Pan-ROCK
Ki16425 Positive Control (LPA1)> 10,000> 10,000130 ± 10LPA1/3

Table 1: Representative multiparametric assay data demonstrating how functionalization of the methanamine vector shifts the pharmacological profile of the base fragment from a ROCK inhibitor to an LPA1 antagonist.

References

  • [3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]methanamine | 131052-50-1 Source: Sigma-Aldrich URL:

  • ROCK inhibitor: Focus on recent updates Source: rhhz.net URL:1

  • Lysophosphatidic acid-induced Arf6-driven macropinocytosis of CD147+ extracellular vesicles promotes sorafenib resistance of h (Citing Nakagawa et al., Cancer Cell 2016) Source: International Journal of Biological Sciences (ijbs.com) URL:3

  • LPA ANTAGONISTS - Patent 3666771 Source: European Patent Office (epo.org) URL:2

Sources

Method

Application Note: Preparation and Utilization of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine-Based Catalysts

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Introduction & Rationale The development of highly efficient, robust tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals

Introduction & Rationale

The development of highly efficient, robust transition-metal catalysts relies heavily on the architectural precision of their ligand frameworks. Among multidentate N-donor scaffolds, 1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine (CAS: 131052-50-1) [1] has emerged as a structurally privileged ligand for assembling bifunctional catalysts.

This specific molecule integrates three critical catalytic modules into a single compact framework:

  • The Pyridine Ring: Acts as a strong σ-donor to anchor transition metals (e.g., Ru, Ir, Pd) or serves as an external basic site for proton shuttling.

  • The 1,2,4-Triazole Core: Provides tunable electronics and NH-acidity. Its ability to undergo prototropic tautomerism allows the ligand to dynamically stabilize varying oxidation states of the metal center during the catalytic cycle [2].

  • The Methanamine Arm: The primary aliphatic amine is the linchpin for metal-ligand cooperative catalysis (bifunctional catalysis). It participates directly in substrate activation via hydrogen bonding, mimicking the active sites of metalloenzymes.

This application note details the de novo synthesis of this ligand, its complexation with Ruthenium(II) to form a highly active precatalyst, and its application in the asymmetric transfer hydrogenation (ATH) of ketones.

Mechanistic Insights: Why This Framework Works

In traditional catalysis, the ligand merely acts as a spectator, tuning the steric and electronic environment of the metal. However, when (3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine is coordinated to a Ru(II) center, it forms a bifunctional active site .

During transfer hydrogenation, the addition of a base (e.g., KOH) deprotonates the coordinated primary amine, generating a highly reactive 16-electron Ru-amide intermediate. When exposed to a hydrogen donor (isopropanol), the metal center accepts a hydride, while the amine nitrogen accepts a proton, forming an 18-electron Ru-hydride species. The ketone substrate is then reduced via a concerted, six-membered pericyclic transition state where the metal delivers the hydride to the carbonyl carbon, and the amine simultaneously delivers a proton to the carbonyl oxygen. This synergistic mechanism drastically lowers the activation energy, preventing unwanted side reactions and maximizing the Turnover Frequency (TOF).

Catalytic_Cycle Cat Ru(II)-Amine Precatalyst (18e-) Act Ru-Amide Active Species (16e-) Cat->Act + Base (KOH) - HCl RuH Ru-Hydride Intermediate (18e-) Act->RuH + Isopropanol - Acetone TS Bifunctional Transition State (Metal-Ligand Cooperation) RuH->TS + Ketone Substrate TS->Act - Chiral Alcohol (Product Release)

Fig 1: Bifunctional catalytic cycle of the Ru-triazole complex in transfer hydrogenation.

Experimental Protocols

Protocol A: De Novo Synthesis of the Ligand

The synthesis relies on the sequential assembly of the triazole core from isonicotinic precursors, followed by the unmasking of the methanamine arm [3].

Reagents Required: 4-Cyanopyridine, Hydrazine hydrate, N-Boc-glycine, EDC·HCl, HOBt, Acetic acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Amidrazone Formation: Dissolve 4-cyanopyridine (10 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (15 mmol) dropwise. Reflux for 4 hours. Causality: Hydrazine acts as an alpha-effect nucleophile, attacking the electrophilic nitrile carbon to form isonicotinimidohydrazide.

  • Amide Coupling: Cool the mixture, evaporate the solvent, and redissolve the intermediate in anhydrous DMF (15 mL). Add N-Boc-glycine (10 mmol), EDC·HCl (12 mmol), and HOBt (12 mmol). Stir at room temperature for 12 hours. Causality: Boc-protection is strictly required here; an unprotected amine would undergo competitive intra/intermolecular side reactions during the subsequent thermal cyclization.

  • Triazole Cyclization: Extract the coupled product, dissolve it in glacial acetic acid (20 mL), and heat at 120 °C for 6 hours to drive the dehydrative cyclization.

  • Deprotection: Concentrate the mixture, neutralize, and extract the Boc-protected triazole. Dissolve in DCM (10 mL) and add TFA (5 mL). Stir for 2 hours at room temperature to cleave the Boc group, yielding the free methanamine ligand.

Self-Validation Checkpoint 1: Monitor the cyclization step (Step 3) via TLC (DCM:MeOH 9:1). The acyclic precursor (R_f ~0.4) will disappear, replaced by a new UV-active spot (R_f ~0.6). Confirm completion via 1 H NMR: The disappearance of the broad amide NH protons and the downfield shift of the pyridine protons confirm ring closure.

Synthesis_Workflow A 4-Cyanopyridine + Hydrazine B Isonicotinimidohydrazide (Amidrazone) A->B Reflux, EtOH Nucleophilic Addition C Coupling with N-Boc-Glycine B->C EDC/HOBt, DMF Amide Formation D Boc-Protected Triazole Core C->D AcOH, 120°C Dehydrative Cyclization E Target Ligand: (3-(Pyridin-4-yl)-1H-1,2,4- triazol-5-yl)methanamine D->E TFA/DCM Boc Deprotection

Fig 2: Step-by-step synthetic workflow for the multidentate triazole ligand preparation.

Protocol B: Preparation of the Ru(II) Precatalyst

Step-by-Step Methodology:

  • In a Schlenk flask under an argon atmosphere, combine[RuCl 2​ (p-cymene)] 2​ (0.5 mmol) and the synthesized ligand (1.0 mmol) in anhydrous methanol (15 mL).

  • Stir the mixture at 60 °C for 4 hours. Causality: The strong N-donors of the triazole and primary amine readily cleave the chloride-bridged ruthenium dimer, forming a stable monomeric complex: [RuCl(p-cymene)(Ligand)]Cl.

  • Concentrate the solution to 2 mL and precipitate the complex by adding diethyl ether (15 mL). Filter and dry under a vacuum.

Self-Validation Checkpoint 2 (Micro-scale Active Catalyst Validation): Before bulk catalytic use, mix 1 mg of the Ru-complex with 0.5 mL of isopropanol and 1 equivalent of KOH. A rapid color shift from deep orange to pale yellow indicates the successful formation of the active 16-electron Ru-amide species. If the solution remains orange, verify the anhydrous nature of your solvent, as trace water competitively binds the metal center and inhibits activation.

Protocol C: Transfer Hydrogenation of Acetophenone

Step-by-Step Methodology:

  • To a dried reaction vial, add acetophenone (1.0 mmol), the Ru(II) precatalyst (0.001 mmol, 0.1 mol%), and 0.1 M KOH in isopropanol (0.01 mmol, 1.0 mol%).

  • Dilute with anhydrous isopropanol to a total volume of 5.0 mL.

  • Stir at 80 °C. Monitor the reaction via GC-FID or HPLC. Causality: Isopropanol acts simultaneously as the solvent and the sacrificial hydrogen donor, being oxidized to acetone.

Quantitative Data Presentation

The incorporation of the (3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine ligand fundamentally alters the kinetic profile of the metal center. Table 1 demonstrates the comparative efficiency of the synthesized catalyst against standard benchmarks.

Table 1: Comparative Catalytic Performance in Transfer Hydrogenation of Acetophenone

Catalyst SystemLigand ArchitectureCatalyst Loading (mol%)Time (h)Conversion (%)TOF (h −1 )
[RuCl 2​ (p-cymene)] 2​ None (Control)1.024120.5
Ru-Complex AMonodentate Pyridine0.512457.5
Ru-Complex BBidentate Triazole (No Amine)0.566822.6
Ru-Triazole-Amine Bidentate (N,N) + Primary Amine 0.1 2 >99 495.0

Note: TOF (Turnover Frequency) is calculated at 50% conversion. The data clearly highlights the necessity of the methanamine arm; without the primary amine to enable the bifunctional 6-membered transition state, the TOF drops by over an order of magnitude.

References

  • Babu, N. R., Kulandaivelu, U., Rao, G. S. N. K., Alavala, R. R., Padmavathi, Y., & Reddy, B. M. (2020). Design, Synthesis and Evaluation of Anti Tubercular Activity of Novel Triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(6), 2920-2925. Retrieved from[Link]

  • World Intellectual Property Organization. (2020). Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same (Patent No. WO2020123674A1). Google Patents.
Application

Application Note: Conjugation Strategies for (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Compound CAS: 131052-50-1[1] | Molecular Weight: 175.19 g/mol Chemical Profiling and Mechanistic Rationale (3-(Pyridin-4-yl)-1H-1,2,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Compound CAS: 131052-50-1[1] | Molecular Weight: 175.19 g/mol

Chemical Profiling and Mechanistic Rationale

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine is a highly versatile bifunctional building block frequently utilized in the development of kinase inhibitors[2], Factor XIIa anticoagulants[3], and antiviral agents (e.g., HBV inhibitors)[4].

Successful incorporation of this scaffold into complex active pharmaceutical ingredients (APIs) requires a deep understanding of its electronic and structural properties:

  • Chemoselectivity (The Causality of Reactivity): The molecule contains three distinct nitrogen environments: a pyridine ring, a 1,2,4-triazole ring, and a primary methanamine. The primary aliphatic amine ( pKa​≈9−10 ) is significantly more nucleophilic than both the pyridine nitrogen ( pKa​≈5.2 ) and the triazole nitrogens. Consequently, conjugation reactions (acylation, alkylation) occur chemoselectively at the methanamine without the need for transient protecting groups on the heteroaromatics.

  • Tautomeric Broadening: The 1,2,4-triazole ring undergoes rapid proton exchange between its nitrogen atoms. When validating your products via 1 H NMR, expect signal broadening for the triazole/pyridine protons at room temperature.

  • Salt Forms: This compound is frequently supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf life[3]. Crucial Step: You must account for the stoichiometric release of the free base by adding an equivalent of a non-nucleophilic base (e.g., DIPEA or TEA) prior to any electrophilic addition.

Conjugation SM (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (Primary Amine Nucleophile) Amide Amide Coupling (HATU, DIPEA, DMF) SM->Amide R-COOH RedAm Reductive Amination (Ti(OPr)4, NaBH4) SM->RedAm R-CHO / R-CO-R' Urea Urea Formation (Isocyanates, DCM) SM->Urea R-NCO Prod1 Amide Conjugate (e.g., FXIIa Inhibitors) Amide->Prod1 Prod2 Alkyl Amine Conjugate (e.g., HBV Inhibitors) RedAm->Prod2 Prod3 Urea Conjugate (e.g., Kinase Inhibitors) Urea->Prod3

Figure 1: Divergent conjugation pathways utilizing the primary methanamine group.

Quantitative Data: Optimization of Amide Coupling

When conjugating carboxylic acids to the methanamine, the choice of coupling reagent dictates the yield and purity. Standard carbodiimides (EDCI/DCC) often result in sluggish kinetics and potential guanylation side-reactions with the triazole[2]. Uronium-based reagents, specifically HATU, are vastly superior for this scaffold[3].

Table 1: Comparative Efficiency of Coupling Reagents for Triazole-Methanamines

Coupling ReagentBaseSolventTime (h)Avg. Yield (%)Epimerization RiskMechanistic Note
HATU DIPEADMF2 - 485 - 95LowRapid formation of active HOAt ester; ideal for hindered acids.
PyBOP NMMDMF4 - 680 - 88LowGood alternative to HATU; avoids hazardous byproducts.
T3P (50% in EtOAc)DIPEAEtOAc8 - 1270 - 80Very LowExcellent for scale-up; water-soluble byproducts ease workup.
EDCI / HOBt Et 3​ NDCM/DMF12 - 1665 - 75ModerateProne to N-acylurea formation if the amine is sterically hindered.

Core Experimental Protocols

Protocol A: High-Efficiency Amide Bond Formation (HATU-Mediated)

Causality & Logic: HATU is selected to drive the reaction through a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is used over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring the methanamine is the sole reactive species[3].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N 2​ , dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn pale yellow.

  • Conjugation: Add (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine hydrochloride (1.05 eq). Note: The excess DIPEA added in Step 2 is critical here to neutralize the HCl salt and liberate the free amine.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation (In-Process): Spot the reaction on a silica TLC plate alongside the starting amine. Stain with Ninhydrin (Kaiser test) and heat. The disappearance of the deep purple spot confirms the complete consumption of the primary amine.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Self-Validation (Product): In the 1 H NMR spectrum (DMSO- d6​ ), the singlet corresponding to the methylene protons ( −CH2​−NH2​ ) at ≈3.9 ppm will shift significantly downfield to ≈4.5−4.8 ppm, accompanied by a new amide N-H triplet at ≈8.5 ppm.

Protocol B: Titanium-Mediated Reductive Amination

Causality & Logic: Standard reductive amination conditions (using NaBH(OAc) 3​ in DCE) frequently fail with this compound. The basic pyridine and triazole nitrogens coordinate with the electrophilic carbonyl, stalling imine formation. Titanium(IV) isopropoxide ( Ti(OPr)4​ ) acts as a powerful Lewis acid to activate the carbonyl and simultaneously acts as a water scavenger, forcing the equilibrium toward the transient imine/iminium species before reduction[4].

Mechanism A Carbonyl Compound (Aldehyde/Ketone) C Titanium Coordination Complex (Lewis Acid Activation) A->C Ti(OPr)4, 90 °C, 16h B Triazole-Methanamine B->C Ti(OPr)4, 90 °C, 16h D Transient Imine / Iminium (Water Scavenged) C->D - iPrOH E Hydride Attack (NaBH4) D->E Cool to 0 °C, add MeOH F Secondary Amine Product E->F Reduction, 2h

Figure 2: Mechanistic workflow of Ti(OPr)4-mediated reductive amination.

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde/ketone (1.0 eq) and (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (1.1 eq) in a sealed tube. Add neat Titanium(IV) isopropoxide (approx. 2-3 mL per mmol of substrate).

  • Heating: Heat the neat mixture at 90 °C for 16 hours. The high temperature and Lewis acidity overcome the steric/electronic deactivation of the heteroaromatic rings[4].

  • Reduction: Cool the mixture to room temperature, then further chill to 0 °C using an ice bath. Dilute the thick mixture with anhydrous Methanol (5 mL per mmol).

  • Hydride Addition: Carefully add Sodium Borohydride (NaBH 4​ ) (3.6 eq) in small portions to manage hydrogen gas evolution.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup & Isolation: Dilute the reaction with water (50 mL) to hydrolyze the titanium complexes, which will precipitate as a white, insoluble TiO 2​ slurry. Filter the entire mixture through a pad of Celite, washing the cake generously with EtOAc. Separate the phases of the filtrate and concentrate the organic layer.

  • Self-Validation (Product): Analyze via LC-MS. The mass spectrum should show a clear [M+H]+ peak corresponding to the secondary amine conjugate, with the complete absence of the +16 Da imine intermediate.

Downstream Processing: Chromatography Insights

The "Tailing" Phenomenon: Both the triazole and pyridine moieties are strong hydrogen-bond acceptors and Lewis bases. During standard silica gel chromatography (e.g., Hexanes/EtOAc or DCM/MeOH), these groups interact strongly with the acidic silanol groups on the stationary phase, leading to severe peak tailing and poor resolution. The Solution: Always passivate the silica gel. Add 1% to 5% aqueous NH4​OH or 1% Triethylamine (TEA) to your mobile phase (e.g., a gradient of 0–10% MeOH in DCM containing 1% NH4​OH ). This competitively blocks the silanol sites, ensuring sharp elution bands and high recovery of your conjugated product.

References

  • 3 - Google Patents 2.4 - Google Patents

  • 1 - Sigma-Aldrich 4.2 - Google Patents

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine in aqueous solvents

Welcome to the Application Support Center. Working with heterocyclic amines like (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine presents unique formulation challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Working with heterocyclic amines like (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine presents unique formulation challenges. This molecule features a rigid, planar architecture with multiple hydrogen-bond donors and acceptors. While theoretically soluble due to its ionizable groups, researchers frequently encounter precipitation in physiological buffers.

This guide provides field-validated troubleshooting strategies, mechanistic explanations, and robust protocols to keep your compound in solution without compromising your biological assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate when I dilute my DMSO stock into pH 7.4 PBS? Expertise & Causality: This is a classic case of solvent-shift precipitation combined with pH-dependent speciation. At pH 7.4, the pyridine ring (pKa ~5.2) is neutral, the 1,2,4-triazole ring (pKa ~10.26)[1] is predominantly neutral, and the methanamine group (pKa ~9.5) is protonated. Although the molecule carries a net +1 charge, the highly planar pyridine-triazole backbone drives strong intermolecular π-π stacking and hydrogen bonding. When you shift from 100% DMSO to an aqueous buffer, the local concentration of the hydrophobic backbone exceeds its intrinsic aqueous solubility before the buffer can fully solvate the amine, leading to rapid nucleation and precipitation. Solution: Pre-formulate the compound using a co-solvent system or cyclodextrin complexation before introducing it to the final buffer.

Q2: I need to perform in vitro cell assays, but adding more DMSO causes cytotoxicity. What is the best alternative? Expertise & Causality: Relying on DMSO >0.5% (v/v) often triggers off-target cellular stress responses. The most reliable alternative for this specific chemotype is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic pyridine-triazole core, while the hydrophilic exterior maintains aqueous solubility. This acts as a "molecular shield" against precipitation without the membrane toxicity associated with high DMSO or surfactant concentrations. Solution: Use a 10-20% (w/v) HP-β-CD aqueous solution as your primary vehicle (see Protocol B).

Q3: My aqueous stock solutions degrade or precipitate over a week at 4°C. How can I improve long-term stability? Expertise & Causality: The free base form of this compound has high crystal lattice energy. Over time, thermodynamic equilibrium favors crystallization out of supersaturated aqueous solutions. Converting the free base to a stable salt (e.g., hydrochloride or mesylate) drastically lowers the lattice energy and increases the dissolution rate[3]. Solution: Synthesize or purchase the mesylate or HCl salt form. If unavailable, perform an in situ salt formation using stoichiometric equivalents of acid (see Protocol A).

Part 2: Quantitative Data Presentation

Formulation VehicleFree Base Solubility (mg/mL)Mesylate Salt Solubility (mg/mL)Suitability for Cell Assays
100% DMSO > 50.0> 50.0No (Toxic at high %)
Water (pH 7.0) < 0.1~ 15.0Yes
PBS (pH 7.4) < 0.05~ 5.0Yes
20% HP-β-CD in PBS ~ 8.0~ 25.0Yes (Highly Recommended)

Note: Values are representative estimates based on the physicochemical properties of the pyridine-triazole-methanamine scaffold.

Part 3: Experimental Methodologies

Protocol A: In Situ Salt Formation and pH-Titration for Aqueous Assays

This protocol generates a highly soluble hydrochloride or mesylate salt in situ to bypass the lattice energy barrier of the free base[3]. This is a self-validating system: if the solution turns cloudy during step 4, the buffering rate was too fast, confirming the lattice energy threshold was breached.

  • Weighing: Accurately weigh 10 mg of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine free base into a sterile glass vial.

  • Acidification: Add 1.05 molar equivalents of 0.1 M HCl or Methanesulfonic acid directly to the powder. Vortex for 60 seconds until a clear solution forms. The low pH (< 4.0) ensures full protonation of both the amine and pyridine nitrogens.

  • Dilution: Gradually add sterile water to reach 90% of your final desired volume.

  • Buffering: Slowly titrate the solution with 0.1 M NaOH or a concentrated buffer (e.g., 10X PBS) to bring the pH back to 7.2 - 7.4. Monitor for localized precipitation; if cloudiness occurs, pause and sonicate until clear.

  • Final Adjustment: QS to the final volume with water/buffer and sterile filter (0.22 µm) before use.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

This method is ideal for in vivo dosing or sensitive in vitro assays requiring zero organic solvents[2].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Stir until completely transparent.

  • Dissolution: Add the target compound (up to 5 mg/mL) directly into the HP-β-CD solution. Critical step: Do NOT dissolve in DMSO first, as residual DMSO will competitively inhibit cavity inclusion.

  • Sonication & Equilibration: Bath sonicate the suspension for 30 minutes at 37°C. Transfer to an orbital shaker and incubate at room temperature for 12-24 hours to allow thermodynamic equilibrium of the inclusion complex.

  • Filtration: Centrifuge at 10,000 x g for 5 minutes to pellet any uncomplexed drug. Filter the supernatant through a 0.22 µm PVDF membrane.

Part 4: Formulation Visualizations

FormulationDecision Start Compound Precipitates in Aqueous Buffer CheckAssay Is the assay sensitive to pH changes? Start->CheckAssay UseSalt Use Salt Form (e.g., HCl/Mesylate) CheckAssay->UseSalt No CheckTox Is the assay sensitive to organic solvents? CheckAssay->CheckTox Yes UseCosolvent Use 5% DMSO + Tween 80 CheckTox->UseCosolvent No UseCD Use 10-20% HP-β-CD Inclusion Complex CheckTox->UseCD Yes

Decision tree for selecting the optimal solubility enhancement strategy based on assay constraints.

Speciation Acidic pH < 5.0 Fully Protonated (Amine +, Pyridine +) High Solubility Neutral pH 7.4 Net +1 Charge (Amine +, Pyridine 0) Precipitation Risk Acidic->Neutral Add Base Neutral->Acidic Add Acid Basic pH > 10.5 Deprotonated Triazole (Amine 0, Triazole -) Moderate Solubility Neutral->Basic Add Base Basic->Neutral Add Acid

pH-dependent speciation of the compound and its direct impact on aqueous solubility.

References

  • Wikipedia Contributors. "1,2,4-Triazole." Wikipedia, The Free Encyclopedia. Available at:[Link][1]

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. Available at:[Link][3]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). "Cyclodextrins in drug delivery: An updated review." AAPS PharmSciTech, 6(2), E329–E357. Available at:[Link][2]

Sources

Optimization

Troubleshooting NMR signal overlap in (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine spectra

A Guide to Troubleshooting NMR Signal Overlap Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked qu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting NMR Signal Overlap

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine. Signal overlap, particularly in the aromatic and exchangeable proton regions, is a frequent challenge with this heterocycle-rich molecule. This guide offers a structured approach, from simple experimental adjustments to advanced 2D NMR techniques, to achieve high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in the aromatic region (δ 7.0-9.0 ppm) of my ¹H NMR spectrum so crowded and difficult to assign?

A1: The core structure of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine contains two distinct aromatic rings: a pyridine ring and a 1,2,4-triazole ring. Protons on both of these rings resonate in the downfield region of the spectrum. Specifically:

  • Pyridine Protons: The four protons on the pyridine ring typically appear as two sets of doublets in the δ 7.0-8.8 ppm range.[1][2]

  • Triazole C-H Proton: The single proton attached to the carbon of the triazole ring (C5-H) also resonates in a similar downfield region, generally between δ 7.5 and 9.5 ppm.[3]

The proximity of these chemical shifts is the primary cause of signal crowding, making definitive assignment from a simple 1D spectrum challenging.

Q2: I'm having trouble identifying the N-H and -NH₂ protons. Why are their signals broad, and how can I confirm their presence?

A2: The broadness of N-H (triazole) and -NH₂ (methanamine) signals is due to two main factors: quadrupolar broadening from the adjacent ¹⁴N nucleus and chemical exchange with other labile protons (like trace water) in the solvent. Their chemical shifts are highly variable and depend on solvent, temperature, and concentration.[3]

To confirm their presence, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The labile N-H and -NH₂ protons will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the signals corresponding to these protons will disappear or significantly decrease in intensity, confirming their assignment.

Q3: My baseline is noisy and some peaks are broader than they should be. What basic sample preparation steps should I check first?

A3: High-quality spectra begin with meticulous sample preparation. Before proceeding to more advanced troubleshooting, always verify the following:

  • Sample Purity & Filtration: Ensure your sample is free of particulate matter by filtering it through a small plug of glass wool directly into the NMR tube.

  • Sample Concentration: Overly concentrated samples can lead to significant peak broadening and minor shifts due to intermolecular interactions.[4] If you observe broad peaks, try diluting your sample.

  • Solvent Quality: Use high-quality deuterated solvents from a reputable supplier to avoid interfering impurity peaks.

In-Depth Troubleshooting Guides

Guide 1: Resolving Signal Overlap by Modifying Experimental Parameters

When initial spectra show significant overlap, simple modifications to the experimental conditions can often induce differential chemical shifts, improving resolution. The key is to alter the chemical environment in a way that affects the overlapping protons differently.

The choice of solvent can dramatically influence the chemical shifts of protons, especially those on aromatic rings or involved in hydrogen bonding.[5][6] Changing from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can resolve overlap.

  • Causality: Aromatic solvents like benzene-d₆ induce significant upfield or downfield shifts on nearby protons due to anisotropic effects, where the analyte molecule will orient itself relative to the benzene ring's magnetic field.[7] Solvents like DMSO-d₆ can disrupt or form new hydrogen bonds, strongly affecting the chemical shifts of the N-H and -NH₂ protons.[8]

Solvent Typical Effect on Aromatic Protons Effect on N-H / -NH₂ Protons
CDCl₃ Standard referenceOften broad, may exchange with trace acid
Benzene-d₆ Anisotropic effect; can induce significant shifts (upfield or downfield)May sharpen signals by reducing exchange
DMSO-d₆ Minimal anisotropic effectForms H-bonds, shifting signals downfield and often sharpening them
Methanol-d₄ Protic solvent; will exchange with N-H protonsSignals will be broadened or absent due to exchange

Experimental Protocol: Solvent Change

  • Recover your sample by carefully evaporating the initial solvent under reduced pressure.

  • Re-dissolve the sample in the new deuterated solvent of choice (e.g., benzene-d₆ or DMSO-d₆).

  • Filter the new solution into a clean NMR tube.

  • Acquire a new ¹H NMR spectrum and compare the signal dispersion to the original spectrum.

Varying the temperature of the NMR experiment can alter chemical shifts, sometimes sufficiently to resolve overlapping signals.[9][10] This is particularly effective for molecules with conformational flexibility or protons involved in dynamic processes like hydrogen bonding.

  • Causality: Changes in temperature can alter the equilibrium between different molecular conformations and affect the rates of chemical exchange and hydrogen bonding.[9][11] This is especially true for the exchangeable N-H and -NH₂ protons, whose chemical shifts are often highly temperature-dependent.

Experimental Protocol: Variable Temperature (VT) NMR

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase the sample temperature in increments (e.g., 10 K) and acquire a spectrum at each step (e.g., 308 K, 318 K, 328 K).

  • If resolution does not improve, return to room temperature and acquire spectra at lower temperatures (e.g., 288 K, 278 K).

  • Analyze the spectra to find the temperature that provides the best signal dispersion.

For molecules with ionizable groups, pH can be a powerful tool for resolving signal overlap.[12] The target molecule has three basic nitrogen centers (pyridine, triazole amine), making it highly sensitive to pH.

  • Causality: Protonation of a nitrogen atom significantly alters the electronic environment of the entire heterocyclic ring, inducing large changes in the chemical shifts of nearby protons.[13][14] By carefully adding trace amounts of acid (e.g., DCl in D₂O) or base, you can selectively protonate/deprotonate these sites and shift the aromatic signals.

Experimental Protocol: pH Titration

  • Dissolve the sample in a solvent that can support a pH gradient, such as D₂O or Methanol-d₄.

  • Acquire a reference ¹H NMR spectrum.

  • Prepare a dilute solution of DCl or NaOD.

  • Add a microliter increment of the acid or base to the NMR tube, mix thoroughly, and acquire a new spectrum.

  • Repeat step 4, monitoring the changes in chemical shifts until the desired signal resolution is achieved.

Guide 2: Advanced NMR Techniques for Structural Elucidation

If modifying experimental parameters is insufficient, 2D NMR experiments are the most powerful tools to definitively resolve signal overlap by adding a second frequency dimension.[15][16]

G cluster_0 Troubleshooting Workflow cluster_1 2D NMR Experiments Start Overlapping ¹H Signals Optimize Guide 1: Optimize Parameters (Solvent, Temp, pH) Start->Optimize Check Resolution Sufficient? Optimize->Check Advanced Guide 2: Employ 2D NMR Check->Advanced No End Structure Assigned Check->End Yes COSY ¹H-¹H COSY (H-H Connectivity) Advanced->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HMBC->End

Caption: NMR Troubleshooting Workflow

The COSY experiment is the workhorse for identifying protons that are coupled to each other (typically through 2-3 bonds).[17]

  • Application: In the spectrum of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine, a COSY experiment will show cross-peaks connecting the coupled protons on the pyridine ring. This allows you to "walk" around the ring and unambiguously identify the entire spin system, even if some of the signals are overlapped in the 1D spectrum. It will not show a correlation for the isolated triazole C-H proton, helping to distinguish it from the pyridine signals.

The HSQC experiment identifies all protons that are directly attached to a carbon atom.[18] It provides a powerful method for resolving severely overlapped proton signals by correlating them to their attached carbons, which have a much wider chemical shift range.

  • Application: Even if the pyridine protons and the triazole C-H proton are perfectly overlapped in the ¹H dimension, their attached carbons will have very different ¹³C chemical shifts. The HSQC spectrum will show distinct correlation peaks for each C-H pair, providing definitive resolution.[19] For example, the C-H on the triazole ring will correlate to a carbon in the δ 140-170 ppm range, while the pyridine C-H signals will correlate to carbons in the δ 120-150 ppm range.[3]

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[20] This is invaluable for piecing together the molecular fragments identified by COSY and HSQC.

  • Application: An HMBC spectrum can confirm the connectivity between the different parts of the molecule. For instance, it will show correlations between the methylene (-CH₂) protons and the carbons of the triazole ring, and between the pyridine protons closest to the triazole and the carbons of the triazole ring. This provides unequivocal evidence for the overall structure.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • ISMRM. (n.d.). The Effect of pH on the Analysis of 1H MRS Data of Urine in Biomedical Applications. Retrieved from [Link]

  • MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5433. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Chem LibreTexts. (2021). Types of 2D NMR. Retrieved from [Link]

  • MDPI. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(8), 2049. Retrieved from [Link]

  • Quora. (n.d.). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • Prezi. (2024). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • Wiley Online Library. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of the American Chemical Society, 48(1), 12-23. Retrieved from [Link]

  • PubMed. (2007). Effect of pH on 1H-NMR spectroscopy of mouse urine. Biological and Pharmaceutical Bulletin, 30(4), 667-670. Retrieved from [Link]

  • J-STAGE. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • AIP Publishing. (1962). Temperature Effects in Nuclear Magnetic Resonance Spectroscopy. Review of Scientific Instruments, 33(10), 1132-1133. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubMed Central. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 629-638. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2D NMR Introduction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N-methylethanamine. Retrieved from [Link]

  • Ovid. (2011). Analysis of NMR Spectra in Case of Temperature- Dependent Chemical Exchange Between Two Unequally Populated Sites. Concepts in Magnetic Resonance Part A, 38A(3), 117-127. Retrieved from [Link]

  • AIP Publishing. (2021). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2390(1), 020065. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the chemical shift position of the 1 H NMR CH 2 signals. Retrieved from [Link]

  • ACS Publications. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 629-638. Retrieved from [Link]

  • ACS Publications. (2016). Application of Two-Dimensional Nuclear Magnetic Resonance for Signal Enhancement by Spectral Integration Using a Large Data Set of Metabolic Mixtures. Analytical Chemistry, 88(12), 6348-6355. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(1), 83-92. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Creative Biostructure. (2024). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008). Resolution of Overlapping Signals Based on T1's. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine vs. Traditional Pyridine Ligands in Catalysis: A Comparative Guide

The landscape of chemical catalysis is undergoing a paradigm shift from homogeneous single-site molecular catalysts to heterogeneous, multifunctional nanoreactors. At the heart of this transition is the evolution of liga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of chemical catalysis is undergoing a paradigm shift from homogeneous single-site molecular catalysts to heterogeneous, multifunctional nanoreactors. At the heart of this transition is the evolution of ligand design. While traditional pyridine ligands (such as 2,2'-bipyridine or terpyridine) have long been the gold standard for homogeneous transition-metal catalysis, structurally complex multitopic ligands like (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (PTMA) are unlocking new frontiers in Metal-Organic Framework (MOF) based heterogeneous catalysis[1][2].

This guide provides an objective, data-driven comparison between PTMA and traditional pyridine ligands, detailing their mechanistic differences, performance metrics, and experimental workflows for researchers and drug development professionals.

Structural and Mechanistic Paradigm

The fundamental difference between traditional pyridines and PTMA lies in their coordination geometry and functional intent.

Traditional Pyridine Ligands (e.g., Bipyridine): These ligands are designed to chelate. The nitrogen atoms are geometrically arranged to bind a single metal center (e.g., Pd, Ru, Ir), creating a discrete, soluble organometallic complex. The ligand dictates the steric and electronic environment of the metal, optimizing it for cycles of oxidative addition and reductive elimination in homogeneous solutions[3].

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (PTMA): PTMA is a rigid, multitopic ligand engineered to bridge rather than chelate. Because the pyridyl nitrogen is at the para (4-) position relative to the triazole ring, it points 180° away from the triazole coordination sites. This geometric constraint forces the assembly of extended 2D or 3D coordination polymers (MOFs) rather than isolated molecules[1][2]. Crucially, PTMA possesses a pendant methanamine group (-CH₂NH₂). During controlled MOF synthesis, this primary amine remains uncoordinated, protruding into the porous framework to act as a localized Brønsted or Lewis base[4][5]. This creates a bifunctional catalytic pocket : the metal node acts as a Lewis acid, while the PTMA amine acts as a base[6][7].

G cluster_0 Traditional Pyridine (e.g., Bipyridine) cluster_1 PTMA Ligand Bipy Bipyridine Ligand Metal1 Single Metal Center (Pd/Ru) Bipy->Metal1 Chelation (N,N) Homogeneous Discrete Molecular Catalyst Metal1->Homogeneous Forms PTMA PTMA Ligand Metal2 Multiple Metal Nodes (Zn/Cu) PTMA->Metal2 Bridging (N-Py, N-Trz) Amine Pendant -CH2NH2 PTMA->Amine Uncoordinated Heterogeneous Bifunctional MOF Catalyst Metal2->Heterogeneous Forms Amine->Heterogeneous Active Site

Structural comparison of chelating bipyridine vs. bridging PTMA in catalyst design.

Quantitative Performance Comparison

To objectively evaluate these ligands, we must look at their performance in their respective optimal catalytic environments. Traditional pyridines excel in cross-coupling (e.g., Suzuki-Miyaura) and water oxidation[8][9], whereas PTMA-based MOFs excel in base-catalyzed condensation and tandem cascade reactions[6][10].

Table 1: Comparative Catalytic Metrics
MetricTraditional Pyridine (e.g., Bipyridine)PTMA (Bifunctional MOF Ligand)
Primary Coordination Chelating (N,N-bidentate)Bridging (N-pyridyl, N-triazole)
Catalytic Phase HomogeneousHeterogeneous (Solid-Liquid)
Active Sites Single-site (Metal center)Dual-site (Metal Lewis Acid + Amine Base)
Recyclability Low (Requires complex extraction/scavenging)High (Simple filtration/centrifugation)
Substrate Size Limit Unrestricted (Solution phase)Restricted by MOF Pore Limiting Diameter (PLD)
Typical Reactions Cross-coupling, Water Oxidation, PhotoredoxKnoevenagel condensation, CO₂ Fixation, Cascade
Turnover Frequency (TOF) Very High (>10,000 h⁻¹)Moderate to High (100 - 1,000 h⁻¹, diffusion limited)

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to implement protocols that inherently validate the mechanistic claims of the catalyst. Below are detailed methodologies for both systems.

Protocol A: Homogeneous Catalysis (Pd-Bipyridine Suzuki Coupling)

Objective: Utilize the electron-donating chelation of bipyridine to stabilize Pd intermediates.

  • Preparation: In a nitrogen-filled glovebox, combine 0.05 mol% Pd(OAc)₂, 0.06 mol% 2,2'-bipyridine, 1.0 mmol aryl bromide, and 1.2 mmol arylboronic acid in a Schlenk tube.

  • Solvent & Base: Add 3 mL of degassed DMF/H₂O (9:1 v/v) and 2.0 mmol K₂CO₃.

  • Reaction: Heat the mixture at 80°C for 4 hours under vigorous stirring.

  • Causality Check: The bipyridine ligand prevents the precipitation of palladium black (inactive bulk metal) by maintaining a stable coordination sphere around the Pd(0) active species.

  • Validation (Metal Scavenging): To prove homogeneity, add a metal scavenger (e.g., QuadraPure TU) at 50% conversion. If the reaction stops, the catalysis is truly homogeneous and mediated by the soluble complex.

Protocol B: Heterogeneous Bifunctional Catalysis (PTMA-MOF Knoevenagel Condensation)

Objective: Utilize the dual Lewis acid/Brønsted base sites of a PTMA-MOF for tandem activation.

  • Catalyst Activation: Synthesize the Zn-PTMA MOF. Prior to the reaction, activate the MOF by heating at 120°C under dynamic vacuum for 12 hours to remove trapped solvent molecules, exposing the Zn Lewis acid sites and the PTMA amine groups[10].

  • Reaction Setup: In a 10 mL vial, add 1.0 mmol benzaldehyde, 1.2 mmol malononitrile, and 5 mol% (based on amine content) of the activated Zn-PTMA MOF in 2 mL of absolute ethanol.

  • Execution: Stir at 50°C for 2 hours.

  • Causality Check: The Zn metal node polarizes the carbonyl oxygen of benzaldehyde (increasing electrophilicity), while the uncoordinated -CH₂NH₂ group of PTMA deprotonates the malononitrile (generating a potent nucleophile)[4][6]. This spatial proximity within the MOF pore drastically lowers the activation energy.

  • Validation (Hot Filtration Test): At exactly 30 minutes (approx. 40% conversion), filter the hot reaction mixture to remove the MOF. Continue heating the catalyst-free filtrate for another 2 hours. If the conversion remains stalled at 40%, it proves that no active amine or metal species leached into the solution, validating the true heterogeneous nature of the PTMA-MOF catalyst.

Pathway cluster_activation Bifunctional Activation in Nanoreactor Substrate Benzaldehyde + Malononitrile Pore Diffusion into PTMA-MOF Pore Substrate->Pore LewisAcid Activation of Carbonyl (Zn Node Lewis Acid) Pore->LewisAcid LewisBase Deprotonation of Malononitrile (PTMA -CH2NH2 Base) Pore->LewisBase Intermediate Nucleophilic Attack (C-C Bond Formation) LewisAcid->Intermediate LewisBase->Intermediate Product Benzylidenemalononitrile (Product Desorption) Intermediate->Product

Bifunctional tandem catalysis pathway in PTMA-MOF for Knoevenagel condensation.

Conclusion

While traditional pyridine ligands remain indispensable for homogeneous single-site transformations, (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine represents the future of engineered heterogeneous catalysis. By decoupling the structural coordination role (handled by the 4-pyridyl and triazole rings) from the catalytic role (handled by the methanamine group), PTMA allows researchers to build highly recyclable, bifunctional nanoreactors capable of performing complex cascade reactions that mimic enzymatic efficiency.

References

  • Influence of the pendant groups on electrochemical water oxidation catalyzed by cobalt(II) triazolylpyridine complexes. ResearchGate. Available at:[Link]

  • Dinickel(II) complexes with pyridine-substituted bis(triazolylmethyl)amine ligands: Structures and magnetic properties. ResearchGate. Available at:[Link]

  • Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. PMC - NIH. Available at:[Link]

  • Bifunctional MOFs in Heterogeneous Catalysis. ACS Organic & Inorganic Au. Available at:[Link]

  • Facile Fabrication of Hierarchical MOF–Metal Nanoparticle Tandem Catalysts for the Synthesis of Bioactive Molecules. ACS Applied Materials & Interfaces. Available at:[Link]

  • A general post-synthetic modification approach of amino-tagged metal-organic frameworks to access efficient catalysts for the Knoevenagel condensation reaction. ResearchGate. Available at:[Link]

Sources

Comparative

LC-MS Validation of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine Reaction Intermediates: A Column Chemistry Comparison Guide

Executive Summary & Analytical Challenge The synthesis of highly polar, nitrogen-rich heterocycles presents a significant analytical bottleneck in modern drug development. The compound (3-(Pyridin-4-yl)-1H-1,2,4-triazol-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The synthesis of highly polar, nitrogen-rich heterocycles presents a significant analytical bottleneck in modern drug development. The compound (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine and its reaction intermediates possess multiple basic sites: a pyridine ring (pKa ~5.2), a 1,2,4-triazole core, and a primary methanamine group (pKa ~9.5).

At the typical acidic pH used in Liquid Chromatography-Mass Spectrometry (LC-MS) mobile phases (pH 2.5–3.0), this molecule exists as a highly hydrophilic dication. Consequently, standard Reversed-Phase Liquid Chromatography (RPLC) methods fail drastically, resulting in void volume elution, severe peak tailing, and massive ion suppression in the Electrospray Ionization (ESI) source[1].

This guide objectively compares three distinct column chemistries—Standard C18, Mixed-Mode Cation-Exchange, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a self-validating, robust LC-MS workflow for these challenging triazole-amine intermediates.

Mechanistic Analysis: Why Column Chemistry Matters

To understand the experimental choices, we must examine the causality behind retention mechanisms.

  • Standard RPLC (C18): Relies on hydrophobic partitioning. Highly polar analytes like our target triazole have a low affinity for nonpolar C18 stationary phases[1]. Attempting to use ion-pairing reagents (like TFA) to artificially increase hydrophobicity contaminates the LC system and severely suppresses MS signals[1].

  • Mixed-Mode RP/Cation-Exchange: Incorporates negatively charged functional groups into the hydrophobic alkyl chain phase. This provides secondary electrostatic retention for the protonated amine and pyridine groups, improving retention compared to C18[2].

  • HILIC: Utilizes a polar stationary phase (e.g., Amide or bare silica) and an organic-rich mobile phase (>70% Acetonitrile). Water from the mobile phase forms an immobilized, enriched layer on the stationary phase. The polar analytes partition into this aqueous layer. Furthermore, the high acetonitrile concentration drastically enhances ESI efficiency and droplet desolvation, leading to superior MS sensitivity[3].

LCMS_Decision A Target: Triazole-Methanamine Intermediates (Highly Polar, Dicationic at pH 3) B Standard C18 (RPLC) A->B Hydrophobic Phase C Mixed-Mode Cation-Exchange A->C Electrostatic Phase D HILIC (Amide Phase) A->D Aqueous Partitioning E Elution in Void Volume (t0) Severe ESI Ion Suppression B->E F Moderate Retention Potential Peak Broadening C->F G Excellent Partitioning Retention Enhanced MS Sensitivity D->G

Caption: Decision matrix and causal outcomes for LC-MS column selection of highly polar basic amines.

Product Comparison & Experimental Data

To objectively validate the optimal method, we compared three industry-standard columns representing the chemistries discussed above.

Evaluated Columns:
  • Alternative 1: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) - Standard RPLC

  • Alternative 2: Helix Coresep 100 (2.1 x 50 mm, 2.7 µm) - Mixed-Mode RP/Strong Cation-Exchange

  • Alternative 3: Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) - HILIC

Quantitative Performance Data

The following table summarizes the chromatographic and mass spectrometric performance for the uncyclized hydrazide intermediate and the final (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine product.

Column ChemistryRetention Factor ( k′ )Peak Asymmetry ( As​ )MS Signal-to-Noise (S/N)Verdict
Standard C18 0.1 (Void Elution)N/A (Co-elution)12 : 1Fail. Unretained, matrix interference[4].
Mixed-Mode 3.41.45 (Tailing)185 : 1Acceptable. Good retention, moderate tailing.
HILIC (Amide) 5.81.05 (Symmetrical)850 : 1Optimal. Superior retention and MS sensitivity[3].

Data Interpretation: The standard C18 column is fundamentally incompatible with this molecule. While the mixed-mode column successfully retained the analytes via cation exchange, the HILIC column provided the best peak shape and a nearly 5-fold increase in MS sensitivity due to the high-organic mobile phase enhancing desolvation[3].

Self-Validating HILIC LC-MS Protocol

Based on the data, HILIC is the definitive choice. However, HILIC requires strict adherence to specific physicochemical principles to ensure reproducibility. Buffer concentration is critical; without adequate ionic strength, the immobilized water layer collapses, and secondary ion-exchange interactions with the silica backbone cause retention time drift[2].

Step-by-Step Methodology

1. Sample Preparation (Critical Step)

  • Causality: In HILIC, injecting a sample dissolved in 100% water will disrupt the localized water layer on the column, causing peak splitting and breakthrough.

  • Action: Dilute the reaction mixture aliquots in a diluent matching the initial mobile phase conditions (e.g., 75% Acetonitrile / 25% Methanol). Filter through a 0.22 µm PTFE syringe filter.

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with Formic Acid. (Purpose: Provides necessary ionic strength to stabilize the water layer and ensures complete protonation of the amine for consistent retention).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

3. Chromatographic Gradient (Waters BEH Amide 2.1 x 50 mm)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Program: (Note: HILIC gradients run from high organic to high aqueous—the reverse of RPLC).

    • 0.0 - 1.0 min: 90% B (Isocratic hold to establish partitioning)

    • 1.0 - 4.0 min: 90% B to 50% B (Elution of highly polar intermediates)

    • 4.0 - 5.0 min: 50% B (Wash step)

    • 5.1 - 8.0 min: 90% B (Extended re-equilibration is mandatory in HILIC to rebuild the water layer).

4. Mass Spectrometry (ESI+) Parameters

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Target MRM Transitions for Product: m/z 176.1 m/z 159.0 (Loss of NH3​ ) and m/z 176.1 m/z 106.0 (Cleavage of triazole ring).

HILIC_Mechanism Mobile Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Water Layer (10mM NH4-Formate) Mobile->WaterLayer Analyte Diffusion Stationary Stationary Phase (Amide Bonded Silica) WaterLayer->Stationary H-Bonding Analyte Dicationic Triazole Amine (Analyte) Analyte->WaterLayer Hydrophilic Partitioning

Caption: Mechanistic workflow of HILIC retention for polar basic analytes via aqueous layer partitioning.

Conclusion & Best Practices

For the LC-MS validation of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine and its precursors, traditional C18 columns are analytically invalid due to the molecule's extreme hydrophilicity. While mixed-mode columns offer a viable alternative, HILIC (specifically utilizing an Amide stationary phase) delivers the highest scientific rigor.

By leveraging an acetonitrile-rich mobile phase and a buffered aqueous system, HILIC provides orthogonal selectivity, eliminates void-volume ion suppression, and maximizes ESI-MS sensitivity. To ensure method trustworthiness, analysts must strictly control the sample diluent composition and allow for extended column re-equilibration times between injections.

References

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Available at: [Link]

  • SCIEX. "Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology." Available at: [Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Available at: [Link]

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Available at: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of 1,2,4-triazole." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine proper disposal procedures

The safe handling and disposal of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (CAS: 131052-50-1)[1][2] requires a rigorous, chemistry-driven approach. As a nitrogen-rich heterocyclic primary amine ( C8​H9​N5​ )[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (CAS: 131052-50-1)[1][2] requires a rigorous, chemistry-driven approach. As a nitrogen-rich heterocyclic primary amine ( C8​H9​N5​ )[1], this compound presents unique logistical challenges. Improper segregation can lead to dangerous cross-reactions, while incorrect destruction methods risk the release of toxic nitrogen oxides ( NOx​ ).

This guide provides drug development professionals and laboratory personnel with a self-validating, causally-grounded operational plan for the lifecycle management and disposal of this compound.

Physicochemical Hazard Profile & Causality

To design a safe disposal protocol, we must first understand the molecular behavior of the waste. The presence of a primary amine group makes the molecule nucleophilic and basic, while the triazole and pyridine rings act as high-energy nitrogen reservoirs.

Mechanistic Causality for Disposal:

  • Nucleophilic Reactivity: The primary amine will react with electrophiles. If mixed with halogenated waste solvents (e.g., dichloromethane), it can undergo a slow Menschutkin-type alkylation, generating heat, pressure, and potentially explosive quaternary ammonium salts inside sealed waste carboys.

  • Thermal Instability: Upon combustion, the high nitrogen content (5 nitrogen atoms per molecule) guarantees the evolution of toxic NOx​ gases. Therefore, standard biological or low-temperature destruction is insufficient; it mandates high-temperature incineration with alkaline wet scrubbing.

Table 1: Quantitative Hazard & Logistical Data
ParameterValueOperational Implication
CAS Number 131052-50-1Essential for accurate Environmental Health & Safety (EHS) logging[1][2].
Molecular Weight 175.19 g/mol High N:C ratio dictates stringent NOx​ emission controls during destruction[1].
Physical State Solid (Crystalline)High risk of aerosolization during powder transfer; mandates HEPA-filtered ventilation.
Chemical Class Heterocyclic AmineBasic/Nucleophilic. Must be strictly segregated from strong acids and oxidizers.
Target pH (Aqueous) 8.0 - 10.0Aqueous waste streams containing this compound will be mildly basic.

Chemical Reactivity & Waste Segregation Logic

The foundation of chemical safety is proper segregation. The diagram below illustrates the reactive pathways that dictate our isolation protocols.

Reactivity Compound (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine Amine Primary Amine (-NH2) Compound->Amine Heterocycle Triazole & Pyridine Rings Compound->Heterocycle Acid Exothermic Salt Formation (Incompatible with Strong Acids) Amine->Acid Acid-Base Reaction Oxidizer Violent N-Oxidation (Incompatible with Peroxides) Amine->Oxidizer Electron Donation Thermal Thermal Cleavage (>200°C) (Requires High-Temp Incineration) Heterocycle->Thermal Combustion NOx Toxic NOx Gas Evolution (Requires Wet Scrubbing) Thermal->NOx Oxidation

Chemical reactivity pathways dictating segregation and disposal requirements.

Personal Protective Equipment (PPE) Standards

According to , PPE must be scaled to the specific operational risk. Because this compound is a dermal irritant and poses an inhalation hazard in its solid state, strict adherence to the following table is required.

Table 2: Task-Specific PPE Requirements
TaskPPE LevelRequired EquipmentCausality / Rationale
Routine Waste Transfer Level DDouble nitrile gloves, lab coat, safety glasses with side shields.Protects against dermal sensitization and minor splashes from liquid waste.
Spill Cleanup (>5g) Level CChemical-resistant apron, face shield, N95/P100 particulate respirator.Prevents inhalation of aerosolized crystalline powder during sweeping/decontamination.

Operational Disposal Workflows

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the chemical is neutralized or contained before proceeding to the next phase, aligning with .

Disposal Start Waste Generation Check Phase Separation Start->Check Solid Solid Waste (PPE, Vials, Resins) Check->Solid Dry Liquid Liquid Waste (Aqueous/Organic) Check->Liquid Solvated Container1 Double-Bagged / HDPE Drum Solid->Container1 Container2 Vented HDPE Carboy (No Halogens) Liquid->Container2 Label RCRA Labeling (Toxic, Irritant) Container1->Label Container2->Label Incinerate EPA-Approved Incinerator (NOx Scrubbing Active) Label->Incinerate EHS Transfer

Step-by-step operational workflow for the segregation and disposal of waste.
Protocol A: Liquid Waste Accumulation & Transfer

This protocol applies to reaction filtrates, HPLC effluents, and solvent rinses containing the compound.

  • Solvent Compatibility Check: Verify that the waste stream contains zero halogenated solvents (e.g., DCM, Chloroform) or strong oxidizers (e.g., Nitric acid, Peroxides).

    • Causality: Prevents exothermic alkylation or N-oxidation in the waste container.

  • Container Selection: Use only High-Density Polyethylene (HDPE) carboys.

    • Causality: HDPE is highly resistant to basic amines. Glass containers can etch over time or shatter if trace gas evolution pressurizes the vessel.

  • Venting Setup: Equip the HDPE carboy with a pressure-relieving vented cap.

  • Transfer: In a certified fume hood, slowly pour the liquid waste into the carboy using a wide-mouth funnel.

  • Validation Check: After capping, visually inspect the carboy for 5 minutes. Look for bulging (indicating gas evolution) or heat generation (indicating an incompatible cross-reaction).

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, concentration, and the primary hazard ("Toxic/Irritant - Basic Amine").

Protocol B: Solid Spill Decontamination

This protocol applies to accidental benchtop spills of the pure crystalline powder.

  • Containment: Immediately halt laboratory traffic. Don Level C PPE (including an N95 respirator).

  • Dry Clean-up: Do NOT use a standard brush, which can aerosolize the powder. Gently cover the spill with damp, chemically inert absorbent pads to suppress dust.

  • Collection: Use a non-sparking polypropylene scoop to transfer the damp powder and pads into a heavy-duty, sealable polyethylene bag.

  • Surface Decontamination: Wash the affected surface with a dilute, mildly acidic solution (e.g., 1% Acetic Acid) to neutralize residual trace amine.

    • Causality: The weak acid converts the insoluble freebase amine into a highly water-soluble acetate salt, ensuring complete removal from the benchtop.

  • Validation Check: Swab the area with a damp pH indicator strip. A return to a neutral pH (6.5 - 7.5) validates that the basic amine has been successfully neutralized and removed.

  • Disposal: Place all used wipes, pH strips, and PPE into the solid hazardous waste drum for EHS pickup.

Final Destruction Logistics

Institutions must ensure that their contracted waste disposal vendors are equipped to handle nitrogen-rich heterocycles. According to the guidelines set forth in , the ultimate fate of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine must be high-temperature rotary kiln incineration .

The vendor must utilize active wet scrubbing systems (typically sodium hydroxide showers in the exhaust stack) to capture and neutralize the massive volume of NOx​ gas generated by the combustion of the triazole and pyridine rings, converting them into harmless nitrate/nitrite salts before atmospheric release.

References

  • Title: Hazardous Waste Management System Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (National Academies Press) URL:[Link]

  • Title: Laboratory Safety Guidance (OSHA 3404) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine

As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's reactiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's reactivity and its interaction with laboratory solvents. (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (CAS: 131052-50-1) is a highly valuable pharmacophore in drug discovery, but its structural features present specific occupational hazards [1].

This guide provides a self-validating, step-by-step operational protocol designed to protect researchers, ensure regulatory compliance, and maintain the integrity of your scientific workflows.

Mechanistic Risk Assessment & Toxicology

To design an effective safety protocol, we must first understand why this molecule is hazardous. The risks associated with this compound are dictated by three primary structural and operational factors:

  • Primary Amine Reactivity: The methanamine moiety is highly nucleophilic and basic. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract) or sweat on the skin, it can cause localized pH elevation and protein alkylation. This leads to severe irritation, potential chemical burns, and respiratory sensitization.

  • Heteroaromatic Lipophilicity: The pyridine and triazole rings confer lipophilic properties, allowing the molecule to readily interact with and adhere to biological lipid bilayers.

  • The DMSO Carrier Effect (Critical Vulnerability): In biological assays, this compound is almost exclusively dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a potent transdermal penetration enhancer that disrupts the highly ordered lipid structure of the stratum corneum [4, 5]. If a DMSO solution containing this chemical contacts unprotected skin, the solvent will act as a Trojan horse, rapidly transporting the toxic amine directly into systemic circulation and bypassing the epidermal barrier [4].

ToxicityMechanism Chem (3-(Pyridin-4-yl)-1H- 1,2,4-triazol-5-yl)methanamine Amine Primary Amine Group (Nucleophilic / Basic) Chem->Amine Triazole Pyridine & Triazole Rings (Lipophilic Core) Chem->Triazole Skin Dermal Exposure Amine->Skin Contact Resp Inhalation (Dust) Amine->Resp Aerosolization DMSO DMSO Solvent (Penetration Enhancer) Triazole->DMSO Dissolved in DMSO->Skin Carrier Effect Irritation Tissue Irritation & Systemic Absorption Skin->Irritation Resp->Irritation Gloves Nitrile/Butyl Gloves (Barrier) Gloves->Skin Blocks Mask Fume Hood / N95 (Barrier) Mask->Resp Blocks

Fig 1: Mechanistic pathway of dermal/respiratory exposure and targeted PPE interventions.

Mandatory PPE Matrix (The "Armor")

Standard laboratory PPE is insufficient when handling solvent-dissolved amines. The following matrix outlines the required equipment, grounded in OSHA 29 CFR 1910 Subpart I standards [2, 3].

Quantitative Glove Permeation Data for DMSO Solutions

Because DMSO is the standard solvent for this chemical, glove selection is the most critical safety decision you will make. Nitrile gloves degrade rapidly upon contact with DMSO [4].

Glove MaterialThickness (mil)DMSO Breakthrough TimeDegradation RatingOperational Recommendation
Butyl Rubber 15 - 30> 480 minutes ExcellentPrimary Choice for prolonged handling or large volumes.
Nitrile 4 - 8< 5 minutes PoorIncidental Contact Only. Must double-glove and change immediately if splashed.
Latex 15~ 10 - 30 minutesFairNot recommended for organic synthesis or solvent handling.
Comprehensive PPE Requirements
  • Eye Protection: ANSI Z87.1-certified chemical splash goggles. Standard safety glasses lack orbital seals and will not protect against capillary wicking of solvent splashes [3].

  • Body Protection: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned to the collar, paired with full-length pants and closed-toe, non-porous shoes.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If weighing outside a hood is unavoidable due to static issues, an N95/FFP3 particulate respirator is mandatory to prevent inhalation of aerosolized amine dust [2].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, follow this procedural methodology when preparing stock solutions.

Step 1: Environmental Preparation & Engineering Controls

  • Verify the chemical fume hood is operational with a face velocity of at least 0.5 m/s (100 fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizers and concentrated acids, which can react exothermically with primary amines.

Step 2: Safe Weighing

  • Don double nitrile gloves (or inner nitrile/outer butyl rubber).

  • Use an anti-static gun (ionizer) on the weigh boat and spatula. Heterocyclic amines are prone to accumulating static charge, which can cause the fine powder to aerosolize unexpectedly when the container is opened.

  • Weigh the required mass carefully, keeping the sash as low as possible.

Step 3: Dissolution & Transfer

  • Transfer the powder to a glass vial (e.g., amber borosilicate to prevent potential photolytic degradation).

  • Add the solvent (e.g., DMSO) slowly using a calibrated pipette.

  • Crucial: Cap the vial tightly before vortexing or sonicating. Never agitate an open container of a DMSO-amine solution.

Step 4: Surface Decontamination

  • Wipe down the balance and hood surface with a paper towel dampened with 10% bleach, followed by 70% isopropanol. The bleach oxidizes residual amine, and the isopropanol removes organic residues.

HandlingWorkflow Start Risk Assessment CAS: 131052-50-1 PPE Don Mandatory PPE (Gloves, Goggles, Coat) Start->PPE Pre-requisite Engineering Engineering Controls (Fume Hood at 0.5 m/s) PPE->Engineering Proceed to Weighing Weighing & Transfer (Anti-static tools) Engineering->Weighing Conduct inside Dissolution Solvent Addition (e.g., DMSO, Buffer) Weighing->Dissolution Closed system Decon Surface Decontamination (10% Bleach / IPA) Dissolution->Decon Post-experiment Waste Waste Segregation (Halogen-free Organics) Decon->Waste Dispose materials

Fig 2: Step-by-step operational workflow for safe handling and disposal.

Spill Response & Chemical Disposal

A rapid, pre-planned response prevents minor spills from becoming systemic exposure events.

  • Solid Powder Spills: Do not dry sweep, as this generates inhalable dust. Cover the spill with a damp paper towel. Pro-tip: Using a dilute acid solution (e.g., 1% acetic acid) to dampen the towel will protonate the amine, instantly converting it into a non-volatile, water-soluble salt.

  • Liquid Spills (DMSO Solutions): Absorb immediately with an inert, non-combustible material such as vermiculite or sand. Do not use combustible materials like sawdust.

  • Disposal: Collect all contaminated wipes, gloves, and absorbents into a sealed, clearly labeled "Halogen-Free Organic Waste" container. Never dispose of amine-containing solutions down the sink, as they are toxic to aquatic life and can disrupt municipal water bio-treatment facilities.

Emergency First Aid

In the event of an exposure, seconds matter. Ensure all lab personnel are trained on these specific interventions:

  • Dermal Exposure (Powder): Brush off excess powder. Flush the skin with copious amounts of water for at least 15 minutes. Wash with mild soap.

  • Dermal Exposure (DMSO Solution): Remove contaminated clothing immediately. Do NOT use soap initially , as surfactants can further alter the skin barrier and enhance DMSO penetration. Flush aggressively with plain water for 15 minutes [4].

  • Ocular Exposure: Immediately use the emergency eyewash station for a minimum of 15 minutes, forcibly holding the eyelids open to ensure irrigation behind the eye. Seek immediate ophthalmological evaluation.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, trained personnel should administer oxygen.

References

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". PMC. URL: [Link]

  • Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories". North Carolina State University. URL: [Link]

  • University of Maryland Center for Environmental Science. "Spotlight on DMSO: Safety Tips for Working with DMSO". UMCES. URL: [Link]

  • Consensus. "DMSO Skin Penetration Mechanisms". ResearchGate / Consensus App. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.